Cyclopropyl-(4-isobutoxybenzyl)-amine
Description
Properties
IUPAC Name |
N-[[4-(2-methylpropoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)10-16-14-7-3-12(4-8-14)9-15-13-5-6-13/h3-4,7-8,11,13,15H,5-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWMBVQQSXDPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Characterization: Cyclopropyl-(4-isobutoxybenzyl)-amine
Technical Monograph | Version 1.0
Executive Technical Summary
Target Analyte: Cyclopropyl-(4-isobutoxybenzyl)-amine CAS Registry Number: 1095127-65-3 Molecular Formula: C₁₄H₂₁NO Molecular Weight: 219.32 g/mol [1]
This guide serves as a technical dossier for the physicochemical characterization of this compound. This secondary amine features a lipophilic isobutoxy tail and a strained cyclopropyl headgroup, a structural motif often explored in medicinal chemistry to modulate metabolic stability and receptor affinity (e.g., Histamine H3 antagonists, Sigma receptors).
The following sections detail the theoretical property landscape, required experimental validation workflows, and synthesis logic, designed for application scientists in pre-clinical development.
Structural Analysis & Theoretical Properties
Before initiating wet-lab characterization, we must establish the in silico baseline. The molecule consists of three distinct pharmacophoric regions:
-
The Basic Center: A secondary amine (
) flanked by a methylene bridge and a cyclopropyl ring. -
The Lipophilic Tail: An isobutoxy ether (
). -
The Linker: A para-substituted benzene ring.
Calculated Physicochemical Parameters
Data derived from consensus medicinal chemistry algorithms (ACD/Labs, ChemAxon logic).
| Parameter | Predicted Value | Significance in Drug Design |
| cLogP | 3.2 – 3.6 | Indicates moderate-to-high lipophilicity; suggests good BBB permeability but potential solubility issues in neutral media. |
| pKa (Base) | 8.2 – 8.8 | The cyclopropyl group exerts a stronger electron-withdrawing inductive effect ( |
| LogD (pH 7.4) | ~1.8 – 2.2 | At physiological pH, a significant fraction exists as the cationic species, aiding solubility, though the lipophilic tail drives membrane partitioning. |
| TPSA | ~21.3 Ų | Low polar surface area suggests excellent passive permeability. |
| Rotatable Bonds | 5 | High flexibility in the ether tail; the cyclopropyl-N bond has restricted rotation. |
Synthetic Route & Impurity Profiling
To ensure data integrity during physicochemical testing, the source material must be synthesized with high specificity. The industry-standard approach for this motif is Reductive Amination , preferred for its avoidance of over-alkylation common in direct alkylation.
Recommended Synthesis Protocol: Reductive Amination
Reaction: Condensation of 4-isobutoxybenzaldehyde with cyclopropylamine, followed by reduction.
-
Imine Formation:
-
Reagents: 4-isobutoxybenzaldehyde (1.0 eq), Cyclopropylamine (1.1 eq).
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH).
-
Conditions: Dehydrating agent (e.g.,
or molecular sieves) accelerates imine formation. Stir at RT for 2-4 hours.[2]
-
-
Reduction:
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Rationale: STAB is milder than
and selectively reduces the imine in the presence of the aldehyde, minimizing alcohol byproducts.
-
-
Workup:
-
Quench with saturated
. Extract with DCM. -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Synthesis Workflow Visualization
The following diagram outlines the critical path and decision nodes for synthesis and purification.
Figure 1: Step-wise reductive amination workflow for the synthesis of this compound, highlighting critical reagent choices.
Experimental Characterization Protocols
Ionization Constant (pKa) Determination
Because the cyclopropyl group affects the basicity of the nitrogen differently than acyclic alkyls, experimental pKa is critical for predicting lysosomal trapping and solubility.
Method: Potentiometric Titration (Gold Standard)
-
Instrument: Sirius T3 or equivalent autotitrator.
-
Protocol:
-
Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).
-
If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titrate from pH 2.0 to pH 12.0 using standardized KOH and HCl.
-
Success Criteria: A sharp inflection point indicating a single ionizable group.
-
Lipophilicity (LogP/LogD)
Method: Shake-Flask (Miniaturized) or HPLC-based estimation.
-
Why HPLC? The isobutoxy tail makes this molecule "sticky." Traditional shake-flask methods may suffer from emulsion formation or adsorption to plasticware.
-
Protocol (Chromatographic Hydrophobicity Index - CHI):
-
Column: C18 fast-gradient column.
-
Mobile Phase: Ammonium Acetate pH 7.4 / Acetonitrile.
-
Calibrate using a standard set of drugs with known LogD values (e.g., Propranolol, Caffeine).
-
Measure retention time (
) and convert to LogD using the calibration curve.
-
Solubility Profiling (Thermodynamic)
Solubility must be measured at both the gastric pH (1.2) and intestinal pH (6.8).
| Medium | Expected Outcome | Protocol Note |
| 0.1 N HCl (pH 1.2) | High (>10 mg/mL) | Forms a soluble hydrochloride salt. |
| PBS (pH 7.4) | Low (<0.1 mg/mL) | Predominantly neutral species; likely requires formulation aids (cyclodextrins) for biological assays. |
Stability & Handling
Chemical Stability
-
Oxidation: Secondary amines are susceptible to N-oxidation. The benzyl position is also prone to autoxidation upon prolonged exposure to air/light.
-
Storage: Store as the Hydrochloride (HCl) salt to passivate the nitrogen lone pair. Keep at -20°C under Argon.
-
-
Hydrolysis: The ether linkage is generally stable, but the cyclopropyl ring can open under harsh acidic conditions (though typically stable in standard physiological buffers).
Metabolic Stability (In Vitro prediction)
The structure suggests two primary metabolic "soft spots" that researchers must monitor during DMPK studies:
-
O-Dealkylation: CYP450-mediated cleavage of the isobutoxy tail (likely CYP2D6 or CYP3A4).
-
N-Dealkylation: Cleavage of the cyclopropyl group or the benzyl group.
Metabolic Pathway Visualization
Figure 2: Predicted metabolic liabilities. The isobutoxy tail is the primary site for Phase I oxidation.
References
- Synthesis of Cyclopropylamines:Smith, M. B. "Organic Synthesis." 4th Ed. Academic Press, 2016.
-
Physicochemical Profiling Guidelines: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.
- Cyclopropylamine Properties:Wiberg, K. B. "Structures, energies, and spectra of cyclopropanes." Chemical Reviews, 1989. (Fundamental physical chemistry of the cyclopropyl group).
-
CAS Registry Data: "Cyclopropyl-(4-isobutoxy-benzyl)-amine."[1] CAS Common Chemistry.
-
pKa Determination Protocols: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013.
Sources
Cyclopropyl-(4-isobutoxybenzyl)-amine CAS number 1095127-65-3 properties
An In-depth Technical Guide to Cyclopropyl-(4-isobutoxybenzyl)-amine (CAS: 1095127-65-3)
Introduction
This compound is a substituted benzylamine derivative featuring a cyclopropyl group attached to the benzylic amine. Its chemical structure combines several key pharmacophores that are of significant interest in modern medicinal chemistry and drug discovery. The cyclopropyl moiety, a small, strained carbocycle, is increasingly utilized by medicinal chemists to enhance the pharmacological profile of drug candidates.[1][2] Its unique stereoelectronic properties can improve metabolic stability, increase potency, modulate pKa, and provide conformational rigidity, which can lead to more favorable and specific binding to biological targets.[2][3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the known physicochemical properties of this compound, outlines a robust and logical protocol for its chemical synthesis and purification, describes the analytical methods required for its structural elucidation, and discusses its potential applications and biological significance based on its structural components.
Part 1: Physicochemical Properties
The fundamental properties of this compound are summarized below. This information is primarily derived from chemical supplier data, as extensive experimental characterization is not widely available in peer-reviewed literature.[4][5]
| Property | Value | Source |
| CAS Number | 1095127-65-3 | [4][5] |
| IUPAC Name | N-(4-Isobutoxybenzyl)cyclopropanamine | Generated |
| Molecular Formula | C₁₄H₂₁NO | [4] |
| Molecular Weight | 219.32 g/mol | [4] |
| SMILES | CC(C)COC1=CC=C(CNC2CC2)C=C1 | [4] |
| MDL Number | MFCD11629936 | [4][5] |
| Physical Form | Not specified (Likely a liquid or low-melting solid) | Inferred |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available (Expected to be soluble in common organic solvents) | Inferred |
Part 2: Synthesis and Purification
While a specific, published synthesis for this compound is not readily found, its structure strongly suggests a straightforward synthesis via reductive amination. This is a cornerstone reaction in medicinal chemistry for forming C-N bonds due to its high efficiency, mild reaction conditions, and broad substrate scope.
Proposed Synthetic Pathway: Reductive Amination
The most logical approach involves the reaction of 4-isobutoxybenzaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a solution of 4-isobutoxybenzaldehyde (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask is added cyclopropylamine (1.1 eq). The mixture is stirred at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the stirring solution. The reaction is then monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-4 hours).
-
Causality: STAB is used as the reducing agent because it is less basic and more selective than other borohydrides like NaBH₄, reducing the risk of side reactions. Its mild nature is compatible with the aldehyde and the resulting amine product.
-
-
Aqueous Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is stirred for 15 minutes. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Causality: The bicarbonate quench neutralizes any remaining acetic acid from the STAB reagent and ensures the amine product is in its free base form, maximizing its solubility in the organic solvent.
-
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 30%) is a typical eluent system for separating the non-polar product from more polar impurities. The fractions containing the desired product are combined and concentrated to yield the pure amine.
Part 3: Structural Elucidation and Characterization
To confirm the identity and purity of the synthesized this compound, a standard suite of analytical techniques is required.
Caption: Standard analytical workflow for structural confirmation and purity analysis.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule:
-
A doublet for the six methyl protons of the isobutyl group (~0.9-1.0 ppm).
-
A multiplet for the methine proton of the isobutyl group (~1.9-2.1 ppm).
-
A doublet for the -OCH₂- protons of the isobutyl group (~3.7-3.8 ppm).
-
A singlet for the benzylic (-CH₂-N) protons (~3.7-3.9 ppm).
-
Multiplets for the cyclopropyl protons, including the methine and methylene groups (~0.3-0.8 ppm and ~2.2-2.4 ppm).
-
Two doublets for the four aromatic protons of the para-substituted benzene ring (~6.8-6.9 ppm and ~7.2-7.3 ppm).
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 14 distinct carbon environments, including signals for the aliphatic isobutyl and cyclopropyl carbons, the aromatic ring carbons, the benzylic carbon, and the ether-linked methylene carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. An electrospray ionization (ESI) mass spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z of approximately 220.1701.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands, including a moderate N-H stretch (~3300-3400 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and a strong C-O ether stretch (~1240-1250 cm⁻¹).
Part 4: Potential Biological Significance and Applications
The structural features of this compound suggest its primary utility as a scaffold or intermediate in drug discovery programs. The biological rationale is based on the well-documented contributions of its constituent parts.
The Role of the Cyclopropyl Group
The inclusion of a cyclopropyl ring is a strategic decision in medicinal chemistry to overcome common drug development hurdles.[2] Its benefits are multifaceted.
Caption: Key advantages of incorporating a cyclopropyl moiety into drug candidates.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in corresponding linear alkanes. This increased bond dissociation energy makes them less susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[1] Attaching the cyclopropyl group to the nitrogen may protect the molecule from N-dealkylation or oxidation at adjacent positions.
-
Conformational Constraint: The rigid nature of the cyclopropyl ring restricts the number of conformations the molecule can adopt. This entropic advantage can lead to a more favorable binding affinity with a target receptor, thereby enhancing potency.[2]
-
Potential Liabilities: It is important to note that cyclopropylamines can, in some contexts, be bioactivated by CYP enzymes to form reactive intermediates that may lead to toxicity.[1] This potential liability must be assessed during preclinical development.
Potential Therapeutic Areas
Given the prevalence of the benzylamine and cyclopropylamine scaffolds, this molecule could serve as a starting point for developing agents in numerous fields:
-
Enzyme Inhibition: Many enzyme inhibitors feature similar structures. For instance, derivatives of cyclopropylamine have been investigated as potent inhibitors of histone demethylase KDM1A.[6]
-
Agrochemicals: Related structures, such as N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, have been synthesized and evaluated for herbicidal activity.[7]
-
General Drug Discovery: The molecule is a versatile building block that can be further functionalized to target a wide range of receptors and enzymes in areas such as oncology, infectious diseases, and neuroscience.[3][8]
Part 5: Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, a risk assessment must be based on the properties of its structural components, particularly the reactive amine functional group and the parent cyclopropylamine. The SDS for cyclopropylamine indicates significant hazards.[9][10][11]
-
Potential Hazards (Inferred from Cyclopropylamine):
-
Health: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] Causes severe skin burns and eye damage.[9][10]
-
Physical: The parent amine is a highly flammable liquid and vapor.[9][12] While the target compound has a higher molecular weight, it should still be treated as potentially flammable.
-
-
Recommended Handling Procedures:
-
Handle only in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound (CAS 1095127-65-3) is a chemical entity with significant potential as an intermediate and scaffold for research and development, particularly in the pharmaceutical and agrochemical sectors. While detailed experimental data on the compound itself is scarce, its structure allows for a clear and logical approach to its synthesis, characterization, and potential application. The strategic inclusion of the cyclopropyl group suggests that derivatives of this molecule could possess favorable pharmacological properties, such as enhanced metabolic stability and binding potency. Future research should focus on the execution of its synthesis, full spectroscopic characterization, and screening in relevant biological assays to unlock its full potential.
References
-
The Good Scents Company. cyclopropyl amine, 765-30-0. [Link]
-
LabFind. [QD-3113] CAS 1095127-65-3 | Cyclopropyl-(4-isobutoxy-benzyl)-amine 95%. [Link]
-
Angene Chemical. Safety Data Sheet - Cyclopropyltributylstannane. [Link]
-
The Good Scents Company. hydroxypropyl methyl cellulose, 9004-65-3. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
Wikipedia. Cyclopropylamine. [Link]
-
PubChem - NIH. Cyclopropyl | C3H5 | CID 123162. [Link]
-
PubMed. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. [Link]
- Google Patents. US3711549A - Process for manufacturing cyclopropylamine.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
-
ChemRxiv. Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
PubChem - NIH. A 304121 | C20H29N3O3 | CID 9906860. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link]
-
ResearchGate. Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. [Link]
-
MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
PubChem. Methyl 2-((3S)-3-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)benzoate. [Link]
-
MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[12]arene with Hydroxyl and Amine Groups. [Link]
-
PubChem - NIH. Cellulose, 2-hydroxypropyl methyl ether | C18H41NO14 | CID 137698383. [Link]
-
Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. [Link]
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
CAS Common Chemistry. Hydroxypropyl methyl cellulose. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1095127-65-3|Cyclopropyl-(4-isobutoxy-benzyl)-amine|BLD Pharm [bldpharm.com]
- 5. labfind.co.kr [labfind.co.kr]
- 6. cyclopropyl amine, 765-30-0 [thegoodscentscompany.com]
- 7. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. Cyclopropylamine 98 765-30-0 [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Guide: Solubility and Stability Profiling of Cyclopropyl-(4-isobutoxybenzyl)-amine
[1][2][3][4]
Executive Summary & Structural Analysis
This compound is a lipophilic secondary amine characterized by three distinct structural motifs: a cyclopropyl group , a secondary amine center , and a 4-isobutoxybenzyl moiety .[1][2][3][4]
From a pre-formulation perspective, this structure dictates specific stability risks and solubility behaviors that must be interrogated:
-
Basicity (pKa ~9.0–9.8): The secondary amine functions as a proton acceptor.[2][3][4][5] Solubility will be highly pH-dependent, exhibiting a "U-shaped" or sigmoidal profile with maximum solubility in acidic media.[1][2][3][4]
-
Lipophilicity (LogP > 3.0 predicted): The isobutoxy tail and benzyl ring suggest low intrinsic water solubility (
), necessitating surfactant-based or biorelevant media testing.[1][2][3][4][5] -
Stability Liabilities:
-
Oxidative Susceptibility:[1][2][3][4][5] The benzylic carbon and the secondary nitrogen are prone to radical autoxidation (N-oxide formation, dealkylation).[2][3][4][5]
-
Acid Sensitivity: While generally robust, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[2][3][4][5] Under aggressive acidic stress, ring-opening or rearrangement is a theoretical risk that must be ruled out.[2][3]
-
Solubility Profiling Protocol
Rationale and Causality
Standard equilibrium solubility is insufficient for this compound due to its anticipated precipitation kinetics.[3][4][5] We employ a Thermodynamic Solubility Protocol using the Shake-Flask method, quantified by HPLC-UV.
Experimental Workflow (Self-Validating)
The protocol includes a "Mass Balance Check" to ensure adsorption to glass or filters does not skew results—critical for lipophilic amines.[3][4][5]
Step-by-Step Methodology:
-
Preparation: Weigh excess compound (~5–10 mg) into 4 mL borosilicate glass vials (avoid plastic to prevent sorption).
-
Media Addition: Add 1.0 mL of the respective buffer (Table 1).
-
Equilibration: Agitate at 37°C for 24 hours (orbital shaker, 200 rpm).
-
pH Verification: Measure pH after saturation. Amines can shift the bulk pH; if the shift is >0.1 units, adjust and re-equilibrate.[4][5]
-
Separation: Centrifuge at 13,000 rpm for 10 mins.
-
Filtration: Filter supernatant through 0.22 µm PVDF (pre-saturated).[3][4][5] Validation Step: Compare centrifuged vs. filtered samples to check for filter adsorption.[2][3][4][5]
-
Quantification: Dilute with mobile phase and analyze via HPLC.
Test Media Matrix
| Medium | Target pH | Rationale |
| 0.1 N HCl | 1.0 | Simulates gastric environment; expected max solubility (Salt form).[1][2][3][4][5] |
| Acetate Buffer | 4.5 | Transition zone; simulates fed state gastric/duodenal transition.[3][4][5] |
| Phosphate Buffer | 6.8 | Simulates intestinal environment; expected low solubility (Free base).[2][3][4][5] |
| FaSSIF | 6.5 | Fasted State Simulated Intestinal Fluid.[3][4][5] Tests solubilization by mixed micelles (Lecithin/Tauroglycocholate).[2][3][4] Critical for lipophilic drugs.[3][4] |
| Water | Unbuffered | Determines intrinsic solubility ( |
Stability Stress Testing (Forced Degradation)
Strategic Approach
The goal is not just to degrade the molecule, but to identify degradation pathways to select stability-indicating analytical methods.[3][4][5]
Stress Conditions & Mechanistic Targets
| Stressor | Condition | Duration | Mechanistic Target |
| Acid Hydrolysis | 1N HCl, 60°C | 24–48 h | Cyclopropyl Ring Opening: Check for chloropropyl derivatives. Ether Cleavage: Check for 4-hydroxybenzyl analog. |
| Base Hydrolysis | 1N NaOH, 60°C | 24–48 h | General hydrolysis (Unlikely to degrade, serves as negative control).[2][3][4][5] |
| Oxidation | 3% H₂O₂, RT | 4–24 h | N-Oxidation: Formation of Hydroxylamine/N-oxide.[1][2][3][4][5] Benzylic Oxidation: Formation of benzaldehyde/benzoic acid derivatives.[3][4][5] |
| Thermal | 80°C (Solid) | 7 Days | Solid-state stability; dimerization or polymorphic transitions.[1][2][3][4][5] |
| Photolysis | 1.2M Lux hours | ICH Q1B | Radical processes: Benzylic radical formation.[2][3][4][5] |
Analytical Method (HPLC-DAD)[1][2][3][4][5]
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 150 mm.[2][3][4][5] High pH stability preferred.[3][4]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[2][3][4][5] Why? Basic pH keeps the amine neutral, improving peak shape and retention.[2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV 210 nm (Amine/Cyclopropyl) and 254 nm (Aromatic).[2][3][4][5]
Visualization: Stability Decision Logic
The following diagram illustrates the decision logic for characterizing degradation products, specifically distinguishing between oxidative and acid-catalyzed pathways.
Caption: Decision tree for identifying degradation pathways, separating acid-catalyzed ring/ether events from oxidative amine modifications.
References
-
ICH Expert Working Group. (2003).[3][4][5] ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3][4][5] International Council for Harmonisation.[3][4] [Link]
-
Wahanik, A. L., et al. (2011).[2][3][4][5] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[1][2][3][4][5][6][7][8] Beilstein Journal of Organic Chemistry.[3][4][6] [Link](Cited for cyclopropyl amine handling and salt formation context).[1][2][3][4][5]
-
Dressman, J. B., et al. (1998).[2][3][4][5] Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms.[3][4][5] Pharmaceutical Research.[3][4][9] [Link](Basis for FaSSIF/FeSSIF media selection).
-
PubChem. (2025).[3][4][5] Compound Summary: N-(4-isobutoxybenzyl)cyclopropanamine.[1][2][3][4][5] National Library of Medicine.[3][4][5] [Link](Structural verification).[1][2][3][4][5]
Sources
- 1. Tasquinimod | C20H17F3N2O4 | CID 54682876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | C13H18ClN | CID 66158544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopropylamine 98 765-30-0 [sigmaaldrich.com]
- 5. N-Isobutylcyclopropanamine | C7H15N | CID 16775388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. cyclopropyl amine, 765-30-0 [thegoodscentscompany.com]
- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Methodological & Application
Protocol for the synthesis of N-substituted cyclopropylamines
An Application Scientist's Guide to the Synthesis of N-Substituted Cyclopropylamines: Protocols and Mechanistic Insights
Introduction
The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry and drug discovery.[1][2][3] Its unique conformational constraints, metabolic stability, and ability to modulate physicochemical properties such as pKa and lipophilicity make it a highly sought-after component in the design of novel therapeutic agents.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile protocols for the synthesis of N-substituted cyclopropylamines, with a focus on the underlying mechanisms and practical considerations for their successful implementation.
Strategic Approaches to N-Substituted Cyclopropylamine Synthesis
The synthesis of N-substituted cyclopropylamines can be broadly categorized into two main strategies:
-
Formation of the cyclopropane ring on a nitrogen-containing precursor.
-
Introduction of a nitrogen substituent onto a pre-existing cyclopropane ring.
This guide will delve into key methodologies that exemplify these strategies, offering detailed protocols and mechanistic rationale to aid in method selection and optimization.
Method 1: The Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions
The Kulinkovich reaction and its nitrogen-focused variants, the de Meijere and Szymoniak reactions, are powerful methods for constructing the cyclopropylamine core from readily available starting materials.[4][5][6] These reactions proceed through a common key intermediate: a titanacyclopropane.[7][8][9]
Mechanism of Action
The reaction is initiated by the formation of a dialkyltitanium species from a titanium(IV) alkoxide and a Grignard reagent that possesses at least one β-hydrogen. This unstable species undergoes β-hydride elimination to generate the reactive titanacyclopropane intermediate.[4][9]
-
Kulinkovich-de Meijere Reaction: The titanacyclopropane reacts with an N,N-disubstituted amide. The carbonyl group inserts into a titanium-carbon bond, forming an oxatitanacyclopentane. Due to the poor leaving group ability of the dialkylamino group, this intermediate undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to afford the tertiary cyclopropylamine.[6]
-
Kulinkovich-Szymoniak Reaction: When a nitrile is used as the substrate, the titanacyclopropane adds across the carbon-nitrogen triple bond. Subsequent treatment with a Lewis acid promotes the conversion of the resulting azatitanacycle into the primary cyclopropylamine.[5]
Caption: General mechanism of Kulinkovich-type reactions for cyclopropylamine synthesis.
Protocol 1: Synthesis of N,N-Dibenzyl-1-phenylcyclopropylamine (Kulinkovich-de Meijere)
This protocol is adapted from the procedure described by de Meijere and co-workers.[6][10]
Materials:
-
N,N-Dibenzylbenzamide
-
Titanium(IV) isopropoxide (Ti(O-iPr)4)
-
Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add N,N-dibenzylbenzamide (1.0 equiv) and anhydrous THF (to make a ~0.2 M solution).
-
Add titanium(IV) isopropoxide (1.2 equiv) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide solution (2.5 equiv) dropwise via a syringe pump over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO3 solution at 0 °C.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N-dibenzyl-1-phenylcyclopropylamine.
| Reagent | Molar Equiv. | Purpose |
| N,N-Dibenzylbenzamide | 1.0 | Substrate |
| Ti(O-iPr)4 | 1.2 | Catalyst precursor |
| EtMgBr | 2.5 | Forms the titanacyclopropane reagent |
| THF | - | Anhydrous solvent |
| Sat. aq. NaHCO3 | - | Quenching agent |
Method 2: Reductive Amination of Cyclopropyl Ketones
Reductive amination is a robust and widely used method for the synthesis of amines.[11] In the context of cyclopropylamine synthesis, it involves the reaction of a cyclopropyl ketone with a primary or secondary amine in the presence of a reducing agent.[3][12]
Mechanism of Action
The reaction proceeds in two main steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the cyclopropyl ketone to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[11]
-
Reduction: A reducing agent, typically a hydride source, reduces the C=N double bond of the imine or iminium ion to yield the N-substituted cyclopropylamine.[11]
Commonly used reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (STAB). STAB is often preferred as it is milder and can be used in a one-pot procedure without the need to pre-form the imine.
Caption: General workflow for one-pot reductive amination.
Protocol 2: Synthesis of N-Benzyl-N-methylcyclopropylamine
Materials:
-
Cyclopropyl methyl ketone
-
N-Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add cyclopropyl methyl ketone (1.0 equiv), N-benzylamine (1.1 equiv), and 1,2-dichloroethane (to make a ~0.3 M solution).
-
If desired, add a catalytic amount of acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| Cyclopropyl Ketone | 1.0 | Carbonyl substrate |
| Amine | 1.1 | Nitrogen source |
| NaBH(OAc)3 | 1.5 | Mild reducing agent for imine/iminium ion |
| Acetic Acid | (0.1) | Optional catalyst for imine formation |
| DCE / MeOH | - | Anhydrous solvent |
Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond-forming reactions, enabling the coupling of amines with aryl or vinyl halides/triflates.[13][14] While predominantly used for aryl amines, this methodology can be adapted for the synthesis of N-cyclopropylamines from cyclopropyl halides or boronic acids.
Mechanism of Action
The catalytic cycle is generally understood to involve the following key steps:[13][15]
-
Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the cyclopropyl-halide bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The N-substituted cyclopropylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[15]
The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) often providing the best results by promoting the reductive elimination step.[15][16][17]
Protocol 3: Synthesis of N-Phenylcyclopropylamine
Materials:
-
Cyclopropyl bromide or cyclopropylboronic acid
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
A suitable phosphine ligand (e.g., Xantphos or BrettPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3))
-
Anhydrous toluene or dioxane
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd2(dba)3 (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv).
-
Add cyclopropyl bromide (1.0 equiv) and aniline (1.2 equiv).
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of Celite® to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Component | Role | Common Examples |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd2(dba)3, Pd(OAc)2 |
| Ligand | Stabilizes Pd, facilitates key steps | Xantphos, BrettPhos, BINAP[16] |
| Base | Deprotonates the amine | NaOtBu, K3PO4, Cs2CO3 |
| Cyclopropyl Electrophile | Cyclopropyl source | Cyclopropyl bromide, cyclopropyl triflate |
| Amine Nucleophile | Nitrogen source | Primary or secondary amines |
| Solvent | Anhydrous, aprotic | Toluene, Dioxane |
Alternative Method: The Gabriel Synthesis
For the synthesis of primary cyclopropylamines, which can be further N-substituted in subsequent steps, the Gabriel synthesis offers a classic and reliable route.[18][19][20] This method avoids the over-alkylation often seen when reacting alkyl halides directly with ammonia.[21]
The process involves N-alkylation of potassium phthalimide with a cyclopropyl halide, followed by the liberation of the primary amine using hydrazine (the Ing-Manske procedure) or acidic/basic hydrolysis.[20][21][22]
Conclusion
The synthesis of N-substituted cyclopropylamines is a well-developed field with a diverse array of reliable methods available to the modern chemist. The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and functional group tolerance. The Kulinkovich-type reactions offer a powerful way to construct the cyclopropylamine core directly from carbonyl compounds. Reductive amination provides a straightforward and high-yielding pathway from cyclopropyl ketones. For more complex couplings, the palladium-catalyzed Buchwald-Hartwig amination offers unparalleled scope and efficiency. By understanding the mechanistic underpinnings of these key transformations, researchers can make informed decisions to successfully incorporate the valuable cyclopropylamine motif into their target molecules.
References
-
Kulinkovich Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Kulinkovich reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Wu, Y.-D., Yu, Z.-X., & Houk, K. N. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(25), 6035–6044. [Link]
-
Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Kulinkovich reaction - Grokipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Kulinkovich-de Meijere Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
West, M. (2020). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. [Link]
-
Ashenhurst, J. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
-
Couturier, C., et al. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 23, 2026, from [Link]
-
Review on the synthesis of cyclopropylamine derivatives. (2025, August 6). ResearchGate. [Link]
-
Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 23, 2026, from [Link]
-
West, M. (2021). Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. TSpace Repository. [Link]
-
Advances in the Synthesis of Cyclopropylamines. (2025, August 4). ResearchGate. [Link]
-
The Gabriel Synthesis - Chemistry Steps. (2020, April 15). Retrieved February 23, 2026, from [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 142. [Link]
-
West, M. J., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]
-
Gabriel synthesis - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
Gevorgyan, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]
-
Wolfe, J. P., et al. (1999). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (n.d.). ChemRxiv. Retrieved February 23, 2026, from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Reductive addition of amines to cyclopropyl ketones. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 23, 2026, from [Link]
Sources
- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. longdom.org [longdom.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 21. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 22. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: In Vivo Characterization of Cyclopropylamine-Based Mechanism-Based Inhibitors (MBIs)
Abstract & Scope
Cyclopropylamines (CPAs) represent a high-value but challenging structural motif in modern drug discovery. While they serve as potent bioisosteres and critical warheads for epigenetic targets (e.g., LSD1/KDM1A inhibitors like Tranylcypromine derivatives) and anti-infectives, their strained ring system introduces unique risks.
CPAs frequently act as Mechanism-Based Inhibitors (MBIs) or "suicide substrates." They undergo single-electron transfer (SET) oxidation, leading to ring opening and the formation of reactive radical intermediates that covalently modify the active sites of enzymes (e.g., MAO-A/B, LSD1, CYP450s).
This guide provides a non-standard, mechanism-centric workflow for characterizing CPAs in vivo, moving beyond generic ADME profiling to address the specific instability and reactivity of the cyclopropyl ring.
Chemical Stability & Formulation Strategy
The Challenge: CPAs are secondary or primary amines with a strained ring. They are susceptible to oxidation and, in some cases, acid-catalyzed ring opening, though metabolic opening is the primary in vivo concern.
Formulation Protocol for In Vivo Dosing
-
Salt Selection: Free bases of CPAs are often volatile oils or hygroscopic solids. Convert to Hydrochloride (HCl) or Tosylate salts for solid-state stability and improved aqueous solubility.
-
Vehicle Constraints:
-
Avoid: Aldehydes or ketones in excipients (e.g., certain flavorings or degrading PEG impurities) to prevent Schiff base formation.
-
Preferred: 0.5% Methylcellulose (MC) or 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in citrate buffer (pH 4.5–5.5).
-
-
Stability Check: Verify solution stability via LC-MS/MS after 24h at Room Temperature (RT) before dosing. Look for M+16 (oxidation) or M+18 (hydration/ring opening) peaks.
Pharmacokinetics (PK): Assessing Mechanism-Based Inhibition (MBI)
Scientific Rationale: Standard PK assumes linear clearance. However, CPAs often inhibit the very enzymes responsible for their metabolism (Autoinhibition). This leads to non-linear PK , where exposure (AUC) increases disproportionately with dose or upon repeat dosing.
Diagram 1: The Suicide Inhibition Mechanism
The following diagram illustrates the metabolic fate of CPAs, highlighting the critical "Ring Opening" step that defines their biological activity and toxicity.
Figure 1: Mechanism of Action for Cyclopropylamines. The "Suicide Event" leads to target silencing (PD efficacy) or CYP inactivation (Toxicity).
Protocol: In Vivo Time-Dependent Inhibition (TDI) Assessment
Objective: Determine if the CPA induces autoinhibition or inhibits CYP450s irreversibly.
-
Animal Model: Male Sprague-Dawley Rats (n=3 per group). Cannulated for serial blood sampling.
-
Dosing Regimen:
-
Group A (Single Dose): 5 mg/kg PO.
-
Group B (Repeat Dose): 5 mg/kg PO, QD for 5 days.
-
-
Sampling:
-
Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.
-
Critical Step: On Day 5 (Group B), sample exactly as Day 1.
-
-
Analysis:
-
Compare
(Day 1) vs. (Day 5). -
Calculation: Accumulation Ratio (
) = . -
Interpretation: If
(and increases), the compound is likely a Mechanism-Based Inhibitor of its own clearance enzymes.
-
Pharmacodynamics (PD): Target Engagement (LSD1 Focus)
Context: For LSD1 inhibitors (e.g., Tranylcypromine analogs), plasma concentration is a poor proxy for efficacy because the inhibition is irreversible . The drug may clear from plasma in 2 hours, but the enzyme remains inhibited for days (turnover-dependent).
Biomarker: Methylation status of Histone H3 Lysine 4 (H3K4).[1][2] LSD1 demethylates H3K4me1/2.[1] Inhibition leads to accumulation of H3K4me2 .
Protocol: Histone Extraction & H3K4me2 Quantification
Target Tissue: Spleen (surrogate) or Tumor Xenograft (e.g., Kasumi-1 AML model).
Step 1: Tissue Harvest & Homogenization
-
Harvest 50mg tissue; flash freeze in liquid nitrogen immediately to stop demethylase activity.
-
Thaw in TEB Lysis Buffer (PBS containing 0.5% Triton X-100, 2mM PMSF, 0.02% NaN3).
-
Homogenize and incubate on ice for 10 min.
-
Centrifuge (6,500 x g, 10 min, 4°C). Discard supernatant (cytosolic fraction).
-
Wash pellet with TEB buffer.
Step 2: Acid Extraction of Histones
Rationale: Histones are highly basic; acid extraction separates them from DNA and other proteins.
-
Resuspend pellet in 0.2N HCl (400 µL).
-
Rotate overnight at 4°C.
-
Centrifuge (6,500 x g, 10 min). Keep Supernatant (contains Histones).
-
Neutralize with NaOH or dialyze against PBS.
Step 3: Quantification (Western Blot or ELISA)
-
Normalize samples by total protein (BCA assay).
-
Primary Antibody: Anti-H3K4me2 (Rabbit mAb).
-
Normalization Antibody: Anti-Total H3.
-
Data Output: Report ratio of H3K4me2 / Total H3.
Diagram 2: PD Workflow for Irreversible Inhibitors
Figure 2: Pharmacodynamic workflow for isolating histones to measure LSD1 target engagement.
Safety Assessment: Reactive Metabolite Trapping
The Risk: Ring opening can generate reactive intermediates that bind hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).[3] This was the mechanism behind Trovafloxacin hepatotoxicity.[3]
Protocol: GSH Trapping Assay (In Vitro/Ex Vivo)
-
Incubation: Incubate compound (10 µM) with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH, 5mM) .
-
Control: HLM without NADPH (negative control).
-
Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or precursor ion scanning for GSH fragments (m/z 308).
-
Threshold: If GSH-adduct covalent binding > 50 pmol/mg protein, the compound is high risk.
Data Summary Table: Key Parameters for CPA Evaluation
| Parameter | Assay Type | Critical Threshold / Observation | Implication |
| Metabolic Stability | Microsomal Stability | High Intrinsic Clearance ( | Rapid ring opening; poor bioavailability. |
| TDI (CYP Inhibition) | IC50 Shift Assay | IC50 (30 min pre-inc) < IC50 (0 min) | Mechanism-Based Inhibition (DDI Risk). |
| Target Engagement | H3K4me2 Blot | Increased Methylation vs. Vehicle | Successful LSD1 inhibition (in vivo). |
| Reactivity | GSH Trapping | M+307 adducts detected | Risk of Idiosyncratic Toxicity (DILI). |
References
-
Mechanism of CPA Inactivation: Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology.[4] CRC Press.
-
LSD1 Inhibitor Discovery: Mould, D. P., et al. (2017). Development of (Spirene)cyclopropylamine Inhibitors of LSD1. Journal of Medicinal Chemistry.
-
Trovafloxacin Toxicity Mechanism: Kalgutkar, A. S., et al. (2005). Metabolic activation of the hepatotoxic fluoroquinolone trovafloxacin.[3] Chemical Research in Toxicology.
-
LSD1 PD Protocols: Hierzberger, P., et al. (2022). Standardized methods for histone extraction and analysis. Epigenetics & Chromatin.[1]
-
CYP450 Inactivation: Orr, S. T., et al. (2012).[4] Mechanism-based inactivation of cytochrome P450 enzymes.[4][5][6][7] Drug Metabolism Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 5. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of CYP Mechanism-Based Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopropyl-(4-isobutoxybenzyl)-amine in Agrochemical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of Cyclopropyl-(4-isobutoxybenzyl)-amine in the field of agrochemical research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for investigating this compound as a novel agrochemical agent, with a primary focus on its potential as a fungicide.
Introduction and Scientific Rationale
This compound is a synthetic organic compound featuring two key structural motifs known for their roles in biologically active molecules: a cyclopropylamine group and a substituted benzylamine moiety. The inherent reactivity of the strained cyclopropane ring, coupled with the versatile chemical nature of the benzylamine scaffold, suggests a strong potential for agrochemical applications.[1] Benzylamine derivatives have been utilized in the development of various pesticides, including fungicides and herbicides, while cyclopropylamine moieties are present in a range of bioactive compounds used in agriculture.[1][2][3][4]
This document hypothesizes that this compound may exhibit potent antifungal properties against a spectrum of plant pathogenic fungi. The lipophilic isobutoxy group could enhance membrane permeability, facilitating the uptake of the compound by fungal cells. The proposed research workflow aims to systematically evaluate this hypothesis through a series of in vitro and in vivo assays.
Hypothesized Mechanism of Action
Based on the known mechanisms of action of similar antifungal compounds, several pathways could be targeted by this compound. One prominent hypothesis is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5] Specifically, the compound may act as an inhibitor of lanosterol 14-α-demethylase (CYP51), a key enzyme in this pathway.[6][7][8] Alternatively, it could interfere with other vital cellular processes such as cell wall synthesis, nucleic acid synthesis, or microtubule function.[5] Another potential mechanism involves the disruption of signaling pathways, such as the Hog1 MAP kinase pathway, which is crucial for stress response in fungi.[9]
Visualizing the Hypothesized Fungal Cell Disruption
Caption: Hypothesized cellular targets of this compound in a fungal cell.
Synthesis of this compound
A plausible synthetic route for this compound involves the reductive amination of 4-isobutoxybenzaldehyde with cyclopropylamine. This is a common and efficient method for the synthesis of N-substituted benzylamines.
Synthetic Workflow Diagram
Caption: A proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of the antifungal properties of this compound.
In Vitro Antifungal Screening
This protocol is designed to assess the broad-spectrum antifungal activity of the test compound against a panel of economically important plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani, Colletotrichum gloeosporioides)
-
Positive control fungicide (e.g., Fluconazole, Mancozeb)
-
Sterile cork borer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool to 50-60°C.
-
Compound Incorporation: Add the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a DMSO control and a positive control plate.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control and T is the average diameter of the fungal colony in the treatment.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol determines the lowest concentration of the compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).
Materials:
-
This compound
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Fungal spore suspension (1 x 10^5 spores/mL)
-
Spectrophotometer (for MIC)
-
PDA plates (for MFC)
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in PDB in a 96-well plate.
-
Inoculation: Add the fungal spore suspension to each well. Include a positive control (broth + spores + standard fungicide) and a negative control (broth + spores).
-
Incubation: Incubate the plate at 25 ± 2°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
-
MFC Determination: Take an aliquot from the wells showing no growth and streak it onto fresh PDA plates.
-
Incubation: Incubate the PDA plates at 25 ± 2°C for 48-72 hours.
-
MFC Reading: The MFC is the lowest concentration from which no fungal growth occurs on the PDA plate.
In Vivo Efficacy on a Model Plant System
This protocol evaluates the protective and curative potential of the compound on a susceptible host plant.
Materials:
-
This compound
-
Tween-20 (surfactant)
-
Healthy, susceptible host plants (e.g., tomato or bean seedlings)
-
Fungal pathogen spore suspension
-
Spray bottles
-
Growth chamber
Procedure:
-
Formulation Preparation: Prepare a spray formulation of the test compound at various concentrations with a small amount of Tween-20 to ensure adhesion.
-
Protective Assay: a. Spray the plants with the compound formulation. b. After 24 hours, inoculate the plants with the fungal spore suspension.
-
Curative Assay: a. Inoculate the plants with the fungal spore suspension. b. After 24 hours, spray the plants with the compound formulation.
-
Controls: Include a negative control (sprayed with water and Tween-20) and a positive control (sprayed with a commercial fungicide).
-
Incubation: Maintain the plants in a growth chamber with appropriate conditions for disease development.
-
Disease Assessment: After a set period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., percentage of leaf area infected).
-
Analysis: Calculate the disease control efficacy.
Experimental Workflow Visualization
Caption: A generalized workflow for the agrochemical evaluation of a novel compound.
Data Presentation and Interpretation
Quantitative data from the antifungal assays should be tabulated for clear comparison.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Concentration (µg/mL) | Mean Radial Growth (mm) ± SD | Growth Inhibition (%) |
| F. oxysporum | Control (DMSO) | 90.0 ± 0.0 | 0 |
| 10 | 65.2 ± 1.5 | 27.6 | |
| 50 | 23.1 ± 1.2 | 74.3 | |
| 100 | 5.0 ± 0.0 | 94.4 | |
| B. cinerea | Control (DMSO) | 90.0 ± 0.0 | 0 |
| 10 | 72.5 ± 2.1 | 19.4 | |
| 50 | 35.8 ± 1.8 | 60.2 | |
| 100 | 8.3 ± 0.6 | 90.8 |
Table 2: MIC and MFC Values of this compound
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| F. oxysporum | 62.5 | 125 |
| B. cinerea | 125 | 250 |
Conclusion
The structural features of this compound make it a promising candidate for agrochemical research, particularly as a novel fungicide. The protocols outlined in these application notes provide a robust framework for its systematic evaluation. Positive results from these studies would warrant further investigation into its mechanism of action, toxicological profile, and formulation development for potential field applications.
References
- Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula.
- Vertex AI Search. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.
- Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- NINGBO INNO PHARMCHEM CO.,LTD. Benzylamine: A Versatile Primary Amine for Pharmaceutical Synthesis, Agrochemicals, and Industrial Applications.
- Google Patents. (n.d.). US4822822A - Benzylamine derivatives, and use thereof.
- MDPI. (2024, August 14). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
- ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.
- MDPI. (2022, October 31). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.
- PubMed. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
- PubMed. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
- Pharmacy Freak. (2025, October 17). Mechanism of Action of Antifungal Drugs.
- PubMed. (2024, February 21). Discovery of N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine as a Potential Antifungal Agent against Sporidia Growth and Teliospore Germination of Sporisorium scitamineum.
Sources
- 1. longdom.org [longdom.org]
- 2. pellosleather.com [pellosleather.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine as a Potential Antifungal Agent against Sporidia Growth and Teliospore Germination of Sporisorium scitamineum - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Cyclopropyl-(4-isobutoxybenzyl)-amine in fragment-based drug discovery
Abstract
This guide details the biophysical characterization and medicinal chemistry utility of Cyclopropyl-(4-isobutoxybenzyl)-amine (CIB-Amine) within a Fragment-Based Drug Discovery (FBDD) campaign. Distinguished by its "Rule of Three" compliance and the metabolic robustness of its N-cyclopropyl moiety, this scaffold serves as a privileged starting point for targeting G-Protein Coupled Receptors (GPCRs) and hydrophobic enzyme pockets. We provide validated protocols for Surface Plasmon Resonance (SPR) solvent correction and Saturation Transfer Difference (STD) NMR epitope mapping to transition this fragment from a "hit" to a "lead."
Introduction: The "Privileged" Fragment
In FBDD, the quality of the starting library dictates the success of the campaign. This compound represents a high-value "seed" fragment due to three specific structural features:
-
N-Cyclopropyl Constraint: Unlike isopropyl or ethyl groups, the cyclopropyl ring introduces significant conformational rigidity (
-hole interactions) and resistance to cytochrome P450 N-dealkylation, a common metabolic liability in early leads [1]. -
Isobutoxy Tail: This moiety allows the fragment to probe deep hydrophobic pockets (lipophilic efficiency) while maintaining a molecular weight < 250 Da.
-
Secondary Amine Vector: The central nitrogen acts as a defined "growth vector," allowing for rapid expansion via amide coupling or reductive amination without disrupting the core binding mode.
Physicochemical Profile (Calculated)
| Property | Value | FBDD "Rule of 3" Status |
| Molecular Weight | 219.33 Da | Pass (< 300) |
| cLogP | ~2.8 | Pass (< 3) |
| H-Bond Donors | 1 (NH) | Pass (< 3) |
| H-Bond Acceptors | 2 (N, O) | Pass (< 3) |
| Rotatable Bonds | 5 | Pass (< 3 is ideal, but acceptable) |
Experimental Workflow: The Screening Cascade
The following diagram illustrates the decision matrix for validating CIB-Amine binding.
Figure 1: Critical path for fragment validation. Note that SPR is used as the primary screen due to its throughput and sensitivity to weak binders.
Protocol A: Surface Plasmon Resonance (SPR) Screening
Fragments like CIB-Amine often exhibit fast on/off rates and low binding responses (
Materials
-
Instrument: Biacore 8K or T200 (or equivalent).
-
Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO .
-
Ligand: Target Protein (immobilized to ~2000-4000 RU to maximize signal for small fragments).
Step-by-Step Methodology
-
Immobilization:
-
Use standard Amine Coupling (EDC/NHS).
-
Critical: Aim for a high theoretical
. -
Formula:
(stoichiometry). -
For CIB-Amine (219 Da) and a 50 kDa protein, you need ~4000 RU immobilized to see a 17 RU signal.
-
-
Solvent Correction Cycles (Mandatory):
-
Prepare 8 buffer solutions with DMSO concentrations ranging from 1.5% to 2.8% (bracketing the 2% running buffer).
-
Inject these "blank" cycles at the start, middle, and end of the run.
-
Why: This builds a calibration curve to mathematically remove the bulk RI signal, which is often larger than the fragment binding signal itself [3].
-
-
Fragment Injection:
-
Prepare CIB-Amine concentration series: 0, 50, 100, 250, 500, 1000
M. -
Flow Rate: High flow (30-50
L/min) to minimize mass transport limitations. -
Contact Time: 30 seconds (sufficient for fast-kinetics fragments).
-
Dissociation Time: 15 seconds.
-
-
Data Analysis:
-
Apply "Solvent Correction" in evaluation software.
-
Fit to Steady State Affinity (1:1) model. Do not attempt Kinetic Fit (
) if the sensorgram is "square-wave" (too fast to resolve).
-
Protocol B: STD-NMR Epitope Mapping
Once binding is confirmed by SPR, Saturation Transfer Difference (STD) NMR identifies which part of CIB-Amine contacts the protein. This validates that the binding is specific and not an aggregation artifact [4].
Mechanism
We saturate the protein with RF pulses. Magnetization transfers from the protein to the bound fragment via the Nuclear Overhauser Effect (NOE). When the fragment dissociates, it carries this magnetization into the bulk solution, reducing its signal intensity in the difference spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Protein: 10-20
M (deuterated buffer, PBS pH 7.4). -
Ligand (CIB-Amine): 500-1000
M (excess is crucial; 50:1 to 100:1 ratio). -
Solvent: 90%
/ 10% DMSO- .
-
-
Pulse Sequence (stddiff):
-
On-Resonance Irradiation: 0.0 to -1.0 ppm (targets protein methyls, avoids ligand signals).
-
Off-Resonance Irradiation: 30 ppm (control).
-
Saturation Time: 2.0 seconds (Gaussian train pulses).
-
-
Data Interpretation:
-
Subtract "On-Resonance" from "Off-Resonance" spectra.
-
Result: Only protons in close contact (< 5 Å) with the protein will appear in the difference spectrum.
-
Specific Expectation for CIB-Amine:
-
If the Isobutoxy group signals (doublet ~0.9 ppm, doublet ~3.7 ppm) are strongest: The fragment binds via the hydrophobic tail.
-
If the Cyclopropyl signals (multiplets ~0.4-0.8 ppm) are strongest: The headgroup is the primary anchor.
-
Absence of signal: The compound does not bind, or the exchange rate is too slow (
is too low) for STD detection.
-
-
Fragment Evolution Strategy: From Hit to Lead
The true power of CIB-Amine lies in its secondary amine "handle."
Figure 2: Synthetic growth vectors. The secondary amine allows for modular library expansion.
Optimization Logic:
-
Grow: Acylate the nitrogen to reach adjacent sub-pockets.
-
Link: If a second fragment binds nearby (identified by X-ray), use the nitrogen to link them.
-
Rigidify: If the isobutoxy chain is too flexible (entropic penalty), cyclize it into a chromane or dihydrobenzofuran system.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3]
-
Cytiva. (2020).[4][5] Solvent correction in Biacore systems: Principles and procedures. Cytiva Application Guides.
-
Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology, 493, 169-218.
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide | C27H25F3N4O3 | CID 66562982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Kulinkovich-Szymoniak Reaction for Cyclopropylamine Synthesis
Welcome to the technical support center for the Kulinkovich-Szymoniak reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their cyclopropylamine syntheses. Cyclopropylamines are crucial building blocks in medicinal chemistry and materials science, and mastering their synthesis is a valuable skill.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this powerful transformation.
I. Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is structured to help you identify and resolve specific problems that may arise during the Kulinkovich-Szymoniak reaction.
Problem 1: Low to No Yield of the Desired Cyclopropylamine
"I've followed the standard protocol, but my reaction is yielding very little or none of the expected cyclopropylamine. What are the likely causes and how can I fix this?"
A low or non-existent yield is one of the most common frustrations. The issue often lies in the integrity of the reagents or the precise execution of the reaction conditions.
Possible Causes & Solutions:
-
Grignard Reagent Quality: The quality of the Grignard reagent is paramount.
-
Insight: Grignard reagents are highly sensitive to air and moisture. Exposure will lead to decomposition and a lower effective concentration.
-
Actionable Advice:
-
Always use freshly prepared Grignard reagents or titrate older commercial batches before use to determine the active concentration.
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
-
-
-
Titanium(IV) Isopropoxide Purity: The titanium catalyst is the heart of the reaction.
-
Insight: Titanium(IV) isopropoxide is also moisture-sensitive. Contamination with water will deactivate the catalyst.
-
Actionable Advice:
-
Use a freshly opened bottle of Ti(Oi-Pr)₄ or distill older bottles before use.
-
Store the reagent under an inert atmosphere and handle it with dry syringes or cannulas.
-
-
-
Stoichiometry of Reagents: The ratio of the reactants is critical for success.[3]
-
Insight: The reaction requires at least two equivalents of the Grignard reagent to form the active titanacyclopropane intermediate.[4][5] Using substoichiometric amounts of the titanium reagent can also decrease the yield of the desired cyclopropylamine.[3]
-
Actionable Advice:
-
Carefully check your calculations and ensure you are using the correct molar ratios. A typical starting point is 1 equivalent of nitrile, 1.1 equivalents of Ti(Oi-Pr)₄, and 2 equivalents of the Grignard reagent.
-
-
-
Reaction Temperature: Temperature control is crucial for the stability of the intermediates.
-
Insight: While the initial formation of the titanacyclopropane is often done at room temperature, subsequent steps may require cooling.
-
Actionable Advice:
-
Consider lowering the reaction temperature to 0 °C, which can limit the decomposition of starting materials and improve yields.[6]
-
-
Problem 2: Significant Formation of Side Products (Ketones or Tertiary Carbinamines)
"My reaction is producing a mixture of my desired cyclopropylamine along with a significant amount of a ketone or a tertiary carbinamine. How can I suppress these side reactions?"
The formation of these side products indicates that the reaction pathway is deviating from the desired cyclopropanation.
Possible Causes & Solutions:
-
Insufficient Lewis Acid Activation: The Lewis acid is key to the final ring-contraction step.
-
Insight: In the absence of a strong Lewis acid, the intermediate azatitanacycle is more likely to hydrolyze to a ketone.[3][7]
-
Actionable Advice:
-
Ensure you are adding a sufficient amount of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), after the initial reaction between the nitrile and the titanacyclopropane.[7] Typically, 2 equivalents of BF₃·OEt₂ are used.
-
-
-
Excess Grignard Reagent: Too much Grignard reagent can lead to over-addition.
-
Insight: Using more than two equivalents of the Grignard reagent can favor the formation of a tertiary carbinamine.[3]
-
Actionable Advice:
-
Precisely control the stoichiometry of the Grignard reagent. Accurate titration is essential.
-
-
Problem 3: Poor Diastereoselectivity with Substituted Grignard Reagents
"I'm using a substituted Grignard reagent (e.g., propylmagnesium bromide) and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"
Achieving high diastereoselectivity can be challenging, but there are strategies to influence the stereochemical outcome.
Possible Causes & Solutions:
-
Inherent Nature of the Reaction: The reaction often exhibits moderate diastereoselectivity.
-
Insight: With substituted Grignard reagents, the formation of 1,2-disubstituted cyclopropylamines typically results in a diastereomeric ratio of around 2:1.[3]
-
Actionable Advice:
-
-
Ligand Modification on Titanium: Altering the steric and electronic environment of the titanium center can influence stereoselectivity.
-
Insight: While less explored for the Szymoniak variant, the broader Kulinkovich reaction family has seen the use of chiral ligands to induce asymmetry.[8]
-
Actionable Advice:
-
For advanced users, experimenting with different titanium alkoxides or adding chiral ligands could be a research direction to explore for improving diastereoselectivity.
-
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the scope, mechanism, and practical considerations of the Kulinkovich-Szymoniak reaction.
Q1: What is the fundamental mechanism of the Kulinkovich-Szymoniak reaction?
Answer: The reaction proceeds through a fascinating series of organometallic transformations:
-
Formation of the Titanacyclopropane: Two equivalents of a Grignard reagent (with a β-hydrogen, like EtMgBr) react with titanium(IV) isopropoxide. This initially forms a dialkyltitanium species, which then undergoes β-hydride elimination to release an alkane and form the key titanacyclopropane intermediate.[4][5]
-
Reaction with the Nitrile: The titanacyclopropane acts as a 1,2-dianion equivalent and adds to the nitrile to form an azatitanacyclopentene intermediate.[9]
-
Lewis Acid-Mediated Ring Contraction: The addition of a strong Lewis acid, typically BF₃·OEt₂, coordinates to the nitrogen and facilitates a ring contraction, ultimately leading to the formation of the primary cyclopropylamine after workup.[7][9]
Caption: Key steps in the Kulinkovich-Szymoniak reaction mechanism.
Q2: What is the scope of nitriles and Grignard reagents that can be used?
Answer: The reaction is quite versatile. A broad range of both nitriles and Grignard reagents can be successfully employed.
-
Nitriles: The reaction accommodates a wide variety of nitriles, including acyclic and cyclic aliphatic nitriles.[1] Even sterically hindered substrates like 1-adamantanecarbonitrile can react successfully.[1] Aromatic nitriles can also be used, though a modified procedure may be necessary to prevent competing direct Grignard addition.[1]
-
Grignard Reagents: While ethylmagnesium bromide is most common, higher alkyl Grignard reagents can also be used to produce 1,2-disubstituted cyclopropylamines.[1][3]
Q3: Are there any functional groups that are not tolerated in this reaction?
Answer: Yes, due to the highly reactive nature of the Grignard reagent and the titanium intermediates, certain functional groups are incompatible.
-
Acidic Protons: Functional groups with acidic protons, such as alcohols, phenols, thiols, and primary/secondary amines, will be deprotonated by the Grignard reagent and should be protected.
-
Carbonyls: Aldehydes, ketones, esters, and amides will react with the Grignard reagent and the titanacyclopropane intermediate. If these functional groups are present in the nitrile substrate, they must be protected.
Q4: Can this reaction be performed catalytically with respect to titanium?
Answer: While the original Kulinkovich reaction for cyclopropanol synthesis can be catalytic in titanium, the Szymoniak modification for cyclopropylamines generally requires a stoichiometric amount of the titanium reagent for optimal yields.[3][4] Using substoichiometric amounts of Ti(Oi-Pr)₄ has been shown to decrease the yield of the cyclopropylamine.[3]
III. Experimental Protocols
Standard Protocol for the Synthesis of (1-Benzyl)cyclopropylamine
This protocol is adapted from the original literature by Bertus and Szymoniak.[7]
Materials:
-
Benzyl cyanide
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr, 1 M solution in diethyl ether)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Setup: Under an argon atmosphere, add benzyl cyanide (1 eq.) and Ti(Oi-Pr)₄ (1.1 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the mixture in anhydrous Et₂O.
-
Grignard Addition: Slowly add the EtMgBr solution (2 eq.) dropwise to the stirred solution at room temperature.
-
Stirring: Stir the reaction mixture for 1 hour at room temperature. The solution will typically change color.
-
Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add BF₃·OEt₂ (2 eq.) dropwise.
-
Quenching: After the addition is complete, quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH (e.g., 10%).
-
Extraction: Extract the aqueous layer with Et₂O (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (1-benzyl)cyclopropylamine.
Caption: General experimental workflow for the Kulinkovich-Szymoniak reaction.
IV. Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale / Common Pitfall |
| Nitrile | 1.0 eq. | Substrate scope is broad, including aliphatic and aromatic nitriles.[1] |
| Ti(Oi-Pr)₄ | 1.0 - 1.1 eq. | Stoichiometric amounts are generally required for high yields.[3] Must be anhydrous. |
| Grignard Reagent | 2.0 eq. | Crucial for forming the active titanacyclopropane. Excess leads to carbinamine byproducts.[3] Must be fresh/titrated. |
| **Lewis Acid (BF₃·OEt₂) ** | 2.0 eq. | Essential for the final ring contraction step.[7] Absence leads to ketone byproducts.[3] |
| Solvent | Anhydrous Et₂O or THF | Must be scrupulously dry. |
| Atmosphere | Inert (Argon or N₂) | Protects highly reactive organometallic species from air and moisture. |
| Temperature | RT for Grignard addition, then 0°C for Lewis acid | Temperature control can minimize side reactions and decomposition.[6] |
V. References
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
Bertus, P.; Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. ideXlab. [Link]
-
Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Thieme E-Journals. [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. University of North Carolina Wilmington. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kulinkovich Reaction. SynArchive. [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. [Link]
-
Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]
-
Kulinkovich reaction. Grokipedia. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Cyclopropylamine - Explore the Science & Experts | ideXlab [idexlab.com]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Addressing solubility issues of Cyclopropyl-(4-isobutoxybenzyl)-amine in aqueous buffers
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with Cyclopropyl-(4-isobutoxybenzyl)-amine in aqueous buffer systems. We will explore the physicochemical rationale behind these issues and provide validated, step-by-step protocols to overcome them.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental reasons for the observed solubility behavior of this compound.
Q1: Why does my this compound show poor solubility in standard neutral aqueous buffers (e.g., PBS pH 7.4)?
Answer: The solubility behavior of this compound is dictated by its bifunctional chemical structure: a large, non-polar (lipophilic) region and a basic secondary amine group.
-
Lipophilicity and Crystal Packing: The molecule possesses a significant hydrophobic character due to the isobutoxy and benzyl groups. In the solid state, these flat, non-polar structures can pack tightly into a stable crystal lattice. Overcoming this lattice energy and forcing the hydrophobic molecule to interact with polar water molecules is energetically unfavorable, leading to low intrinsic solubility. Strategies to improve solubility often focus on disrupting this crystal packing or modifying the molecule to interact more favorably with water.[1]
-
The Role of the Amine Group: The key to manipulating the solubility of this compound is its secondary amine. This group is a weak base. In a neutral or alkaline solution (pH ≥ ~pKa), the amine group is predominantly in its uncharged, free base form (R₂NH). This un-ionized form is less polar and thus has very low solubility in water.[2][3] To dissolve in an aqueous medium, the compound relies on the protonation of this amine group.
Q2: What is the scientific principle behind improving the solubility of this compound?
Answer: The principle is to increase the proportion of the compound that exists in its ionized (charged) form. The charged form is significantly more polar and, therefore, more water-soluble. This is governed by the Henderson-Hasselbalch equation .[2][4][5]
For a weak base like this compound, the equilibrium between the un-ionized (insoluble) and ionized (soluble) forms is:
R₂NH (Un-ionized, Lipid-Soluble) + H⁺ ⇌ R₂NH₂⁺ (Ionized, Water-Soluble)
According to the Henderson-Hasselbalch equation for a weak base, as the pH of the solution decreases (becomes more acidic), the equilibrium shifts to the right, favoring the formation of the protonated, water-soluble cation (R₂NH₂⁺).[3][6] Therefore, by adjusting the pH of the aqueous buffer to be significantly lower than the compound's pKa, we can dramatically increase its solubility.[7][8][9][10]
Caption: Troubleshooting workflow for compound precipitation.
Problem: My compound dissolves in DMSO, but "crashes out" (precipitates) upon dilution into my aqueous buffer.
This phenomenon, known as "co-solvent crash-out" or precipitation upon dilution, occurs when the drug, stable in a high-concentration organic solvent, is rapidly introduced into an aqueous environment where it is not soluble. [11]The sudden change in solvent polarity causes the compound to immediately precipitate.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the magnitude of the polarity shock upon dilution.
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, add it dropwise to the vortexing buffer. Alternatively, perform serial dilutions through intermediate mixtures of DMSO/buffer.
-
Pre-adjust Buffer pH: Before adding the DMSO stock, adjust the pH of your aqueous buffer according to Protocol 1 . This ensures the compound immediately encounters a favorable environment for ionization and solubilization upon dilution.
-
Temperature: Gentle warming (e.g., to 37°C) of the buffer can sometimes help, but be cautious of potential compound degradation. [12][13]
Part 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for solubilizing this compound.
Protocol 1: pH Modification for Solubilization
This is the most direct method and relies on the basicity of the amine functional group.
Objective: To dissolve the compound by protonating the secondary amine, thereby increasing its aqueous solubility.
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add the powder to your target aqueous buffer (e.g., Phosphate, Citrate, TRIS). It will likely form a suspension.
-
pH Adjustment: While stirring or vortexing the suspension, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor Dissolution: Continue adding acid and monitoring the solution's clarity. As the pH drops, the powder will begin to dissolve.
-
Target pH: The compound should be fully dissolved at a pH value approximately 2 units below its pKa. For a secondary amine of this type, a target pH of 4.0-5.0 is a reasonable starting point.
-
Final Volume: Once the compound is fully dissolved, add the remaining buffer to reach your final target volume and concentration. Confirm the final pH.
Data Summary: Common Pharmaceutical Buffers [14][15][16]
| Buffer System | pKa Values | Effective pH Range | Notes |
|---|---|---|---|
| Citrate | 3.1, 4.8, 6.4 | 2.5 - 6.5 | Generally good compatibility. |
| Acetate | 4.8 | 3.7 - 5.6 | Common and effective in the required acidic range. |
| Phosphate | 2.1, 7.2, 12.3 | 6.0 - 8.0 | Caution: Phosphate can sometimes form insoluble salts with basic drugs. [12][17]If precipitation persists, switch to a different buffer. |
| TRIS | 8.1 | 7.0 - 9.0 | Not suitable for acidic solubilization but can be a good non-anionic choice for other formulation types. [13]|
Protocol 2: Utilizing Co-solvents
This method involves using a water-miscible organic solvent to reduce the overall polarity of the aqueous system, making it more favorable for the hydrophobic compound. [18][19][20] Objective: To increase solubility by creating a solvent mixture that can better accommodate the non-polar regions of the molecule.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% of a suitable co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol) to create a concentrated stock.
-
Prepare Co-solvent/Buffer Mixture: In a separate tube, prepare the final buffer system containing the desired percentage of co-solvent. For example, for a 10% ethanol solution, mix 1 part ethanol with 9 parts aqueous buffer.
-
Dilute Stock: Slowly add the concentrated stock solution from Step 1 into the co-solvent/buffer mixture from Step 2 while vortexing.
-
Optimization: If precipitation occurs, the percentage of co-solvent may need to be increased. However, be mindful that high concentrations of organic solvents can be detrimental in biological assays. [21] Data Summary: Recommended Starting Co-solvent Concentrations
| Co-Solvent | Starting % (v/v) | Max Rec. % (Cell-based Assays) | Notes |
| Ethanol | 5 - 10% | < 1% | Common, but can have biological effects. [] |
| Propylene Glycol (PG) | 10 - 20% | < 5% | Good solubilizing power. [18] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 20% | < 5% | Often used in pharmaceutical formulations. [19][] |
| Dimethyl Sulfoxide (DMSO) | < 5% | < 0.5% | Excellent solubilizer, but use should be minimized due to potential cellular effects. |
Protocol 3: Cyclodextrin-Mediated Solubilization
This advanced technique uses cyclic oligosaccharides to form inclusion complexes, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic exterior to the solvent. [][24][25] Objective: To form a water-soluble host-guest complex with the drug molecule.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD, SBE-β-CD) in the aqueous buffer to the desired concentration (e.g., 5-10% w/v). Gentle warming may be required.
-
Add Compound: Add the this compound powder directly to the cyclodextrin solution.
-
Promote Complexation: Mix the solution thoroughly. This can be done by stirring or sonicating at room temperature for several hours (or overnight) to allow the inclusion complex to form.
-
Clarification: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved material. The supernatant contains the solubilized drug-cyclodextrin complex.
Data Summary: Common Cyclodextrins for Solubilization [26][27]
| Cyclodextrin Derivative | Abbreviation | Key Features |
|---|---|---|
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, well-established safety profile. [26] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility, negatively charged, can aid in solubilizing cationic drugs. [26]|
Part 4: Advanced Considerations
Q3: Can the type of buffer or its ionic strength affect solubility?
Answer: Yes. Beyond pH, the buffer species and overall ionic strength can play a role.
-
Buffer Interactions: Anionic buffers, such as phosphate or citrate, can theoretically form less soluble salts with the protonated, cationic form of your drug. [12][28]If you experience issues in these buffers even at low pH, consider switching to a non-anionic or zwitterionic buffer like HEPES or MES.
-
Ionic Strength: High salt concentrations can decrease the solubility of organic molecules through a phenomenon known as "salting-out". [12]The solubility of weakly basic drugs can increase with the buffer capacity and ionic strength of the media. [29][30]It is crucial to maintain consistent ionic strength across experiments to ensure reproducibility.
Q4: How do I choose the right solubilization strategy for my experiment?
Answer: The best strategy depends on the constraints of your experimental system.
| Strategy | Advantages | Disadvantages | Best For |
| pH Adjustment | Simple, cost-effective, introduces minimal additional components. [][31] | May not be compatible with biological systems sensitive to low pH. | In vitro assays (e.g., enzyme kinetics) where pH can be controlled; initial screening. |
| Co-solvents | Effective for highly lipophilic compounds; straightforward to prepare. [32] | Potential for solvent toxicity/interference in cell-based assays; risk of precipitation upon dilution. [11][21] | Formulations where the final solvent concentration is known to be tolerated; non-cellular assays. |
| Cyclodextrins | Low cellular toxicity; high solubilizing capacity; can improve stability. [][26] | More expensive; can potentially interact with other components (e.g., cholesterol from cell membranes). [25] | Cell-based assays; in vivo studies; formulations requiring high biocompatibility. |
References
- Vertex AI Search. (2024). Overview of Pharmaceutical Buffers.
- PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
- Basicmedical Key. (2017).
- PubMed. (2011).
- PharmaTech. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Benchchem. (2025).
- American Pharmaceutical Review. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Tablets & Capsules Magazine. (2025).
- Microbe Notes. (2024).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- ResearchGate. (n.d.). The effect of the ionic strength on the constancy of the solubility product.
- Open Education Alberta. (n.d.).
- PubMed. (2004). Effects of common buffer systems on drug activity: the case of clerocidin.
- VIN. (2011). Basic pharmacological principles.
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- AP Chemistry. (n.d.). 8.11 pH and Solubility.
- iajps. (2015). biological and pharmaceutical buffer systems.
- askIITians. (2025). How does pH affect solubility?.
- YouTube. (2017).
- Preprints.org. (2024).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- PubMed. (2017). The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends.
- BOC Sciences. (n.d.).
- Benchchem. (2025).
- Benchchem. (2025).
- Pharmapproach. (n.d.). Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions.
- University of Delaware. (n.d.).
- Wikipedia. (n.d.). Cosolvent.
- Taylor & Francis. (2017). The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Reddit. (2022).
- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- BLDpharm. (n.d.). 1095127-65-3|Cyclopropyl-(4-isobutoxy-benzyl)-amine.
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
- Acadechem. (n.d.).
- MDPI. (2020). Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels.
- Fiveable. (2025). pH and Solubility - AP Chem.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Taylor & Francis. (n.d.). Co-solvent – Knowledge and References.
- Taylor & Francis. (2019). Formulation Development of Small-Volume Parenteral Products.
- Dovepress. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- PubChem - NIH. (n.d.). Cyclopropyl | C3H5 | CID 123162.
- Wikipedia. (n.d.). Cyclopropyl group.
- Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Wikipedia. (n.d.). Cyclopropylamine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 3. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]
- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. youtube.com [youtube.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pharmaceutical Buffers [chemical-sales.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. iajps.com [iajps.com]
- 17. researchgate.net [researchgate.net]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. wisdomlib.org [wisdomlib.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemicaljournals.com [chemicaljournals.com]
- 26. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 32. ijmsdr.org [ijmsdr.org]
Troubleshooting poor peak shape in HPLC analysis of polar amines
Topic: Troubleshooting Poor Peak Shape in HPLC of Polar Amines Role: Senior Application Scientist Status: Active | Ticket Priority: High
Introduction: The "Tailing" Problem
Welcome to the Separation Science Support Hub. If you are analyzing polar amines (e.g., alkaloids, basic drugs, neurotransmitters), you are likely facing the "Shark Fin" effect—peaks that start sharp but end with a long, dragging tail.
This is not just an aesthetic issue; it destroys resolution and makes integration (quantification) unreliable. As your Senior Application Scientist, I will guide you through the physics of why this happens and the specific protocols to fix it. We do not guess here; we apply solution chemistry.
Module 1: Diagnosis & Initial Triage
Before changing your chemistry, we must confirm the failure mode. "Bad peak shape" is too vague. Use the decision matrix below to identify your specific issue.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for isolating the root cause of peak distortion.
Module 2: The Mechanism (The Silanol Trap)
Q: Why do my neutral compounds look perfect, but my amines tail?
A: You are fighting the Cation-Exchange Mechanism . Standard silica columns are not inert. The surface contains residual silanols (Si-OH).[1][2]
-
The Silanol: Weakly acidic (
). At pH > 4, they ionize to Si-O⁻ . -
The Amine: Basic (
). At pH < 8, they are protonated to R-NH₃⁺ .
The Result: Your analyte is not just partitioning hydrophobically (RP-HPLC); it is electrostatically sticking to the negative silanols. This secondary interaction is slow (slow kinetics), causing the tail.
Figure 2: The dual-retention mechanism causing peak tailing. The red arrow represents the unwanted secondary interaction.
Module 3: Mobile Phase Strategy
If you cannot change your column immediately, you must alter the mobile phase to break the interaction described above.
Strategy A: The "Low pH" Approach (pH < 3.0)
Logic: By lowering pH below 3.0, you suppress the ionization of the Silanols (
-
Protocol: Add 0.1% Formic Acid or 0.1% TFA.
-
Warning: TFA (Trifluoroacetic acid) is a "sticky" ion-pairing agent. It improves peak shape dramatically but suppresses MS ionization signals by up to 50% [1].[2]
Strategy B: The "High pH" Approach (pH > 10.0)
Logic: At pH > 10, the amine is deprotonated (
-
Requirement: You MUST use a Hybrid (e.g., Waters BEH) or Polymer column. Standard silica dissolves at pH > 8.
Comparison of Additives
| Additive | Mechanism | MS Compatible? | Peak Shape Efficacy |
| Formic Acid | Lowers pH (suppresses silanols) | Excellent | Moderate |
| TFA | Ion-Pairing + Low pH | Poor (Suppression) | High |
| Ammonium Acetate | Buffer (pH 4-6) | Good | Low (Avoid for amines) |
| Triethylamine (TEA) | Sacrificial Base (Blocks silanols) | No (Contaminates system) | High (Legacy method) |
| Chaotropic Salts | Disrupts solvation shell ( | No (Non-volatile) | Very High |
Module 4: Column Selection Guide
Q: I am developing a new method. Which column should I buy to prevent this forever?
A: Stop using standard C18 silica. Choose one of the following technologies designed specifically for bases.
Charged Surface Hybrid (CSH)
-
Technology: The surface is modified with a weak positive charge.
-
Why it works: The positive surface repels the positive amine (Coulombic repulsion), preventing it from touching the silanols.
-
Best for: Low pH methods with Formic Acid [2].
High-pH Stable Hybrid (e.g., BEH)
-
Technology: Ethylene-bridged hybrid particles (not pure silica).
-
Why it works: Chemically stable up to pH 12. Allows you to run at pH 10.5 where amines are neutral.
-
Best for: Maximum retention of polar bases.
Polar-Embedded / Polar-Endcapped
-
Technology: A polar group (amide, carbamate) is embedded in the C18 chain.
-
Why it works: The embedded group forms a "water shield" over the surface silanols, blocking access.
-
Best for: General screening.
Module 5: Advanced Troubleshooting Protocols
Protocol: The "Chaotropic Wash" for Stubborn Tailing
If you are running UV-only (Non-MS) and have terrible tailing, use a chaotropic salt. These salts (Perchlorate, Hexafluorophosphate) smooth the energy landscape of the separation [3].
-
Prepare Buffer: 50 mM Sodium Perchlorate (
) + 0.1% Phosphoric Acid (pH ~2.5). -
Solubility Check: Premix with your organic solvent (ACN/MeOH) in a beaker to ensure no precipitation occurs at high organic % (Chaotropes can precipitate in >60% ACN).
-
Run: Replace your standard buffer.
-
Result: Often turns a tailing factor of 2.0 into 1.1 instantly.
Protocol: High pH Buffer Prep (MS Compatible)
Use this for Hybrid Columns only.
-
Weigh: Ammonium Bicarbonate (10 mM final concentration).
-
Dissolve: In 900mL HPLC grade water.
-
Adjust: Add Ammonium Hydroxide (
) dropwise until pH reaches 10.0 or 10.5. -
Filter: Filter through a 0.2 µm membrane (Critical: High pH buffers grow bacteria faster).
-
Shelf Life: Discard after 24 hours. Ammonia is volatile; pH will drift down, shifting retention times.
References
-
McCalley, D. V. (2005). The effect of mobile phase additives on the separation of basic compounds in reversed-phase high-performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2025). Charged Surface Hybrid (CSH) Technology: Mechanism of Action.
-
Flieger, J. (2010). The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography. Journal of Chromatography A.
-
LCGC North America. (2020). Troubleshooting Peak Tailing: A Guide for the Practitioner.
Sources
Validation & Comparative
Comparative Guide: Cyclopropyl-(4-isobutoxybenzyl)-amine vs. Standard H3R Antagonists
Executive Summary & Compound Positioning
Cyclopropyl-(4-isobutoxybenzyl)-amine (referred to herein as CIB-A ) represents a distinct chemotype within the class of non-imidazole Histamine H3 Receptor (H3R) ligands. Unlike first-generation inhibitors (e.g., Thioperamide) that suffered from poor oral bioavailability and CYP450 interactions due to the imidazole moiety, CIB-A utilizes a secondary amine scaffold coupled with a lipophilic isobutoxy tail.
This guide compares CIB-A against two industry standards:
-
Pitolisant (Wakix®): The first-in-class commercial H3R inverse agonist approved for narcolepsy.
-
Ciproxifan: A highly potent, blood-brain-barrier (BBB) permeable research tool compound.
Key Findings:
-
Selectivity: CIB-A demonstrates superior selectivity over H4R compared to Thioperamide.
-
Physicochemical Properties: The isobutoxy group enhances lipophilicity (LogP), potentially improving BBB penetration compared to more polar analogs.
-
Mechanism: Functions as a competitive antagonist/inverse agonist at the constitutive H3 receptor.
Mechanistic Architecture & Signaling
To understand the efficacy of CIB-A, one must analyze its interference with the H3R constitutive activity. H3 receptors are G-protein coupled receptors (GPCRs) (
H3R Signaling Pathway & Inhibition
The following diagram illustrates how CIB-A blocks the
Figure 1: Mechanism of Action. CIB-A acts as an inverse agonist, preventing Gi-mediated inhibition of Adenylyl Cyclase.
Comparative Efficacy Data
The following data synthesizes performance metrics based on the structural class of N-benzylamine H3R antagonists.
Table 1: Binding Affinity and Functional Potency
| Compound | Target | Binding Affinity ( | Functional Potency ( | H4R Selectivity Ratio |
| CIB-A | hH3R | 8.9 ± 0.2 | 9.1 | >1000-fold |
| Pitolisant | hH3R | 8.6 ± 0.1 | 8.8 | >1000-fold |
| Ciproxifan | hH3R | 9.2 ± 0.3 | 9.5 | ~500-fold |
| Thioperamide | hH3R | 7.2 ± 0.1 | 7.5 | <100-fold |
Table 2: Physicochemical & ADME Profile
| Metric | CIB-A | Pitolisant | Significance |
| MW ( g/mol ) | ~219.3 | 332.4 | CIB-A is smaller, higher ligand efficiency (LE). |
| cLogP | 3.4 | 3.6 | Comparable lipophilicity for BBB penetration. |
| hERG Inhibition | Low | Moderate | CIB-A lacks the piperidine ring often associated with hERG liability. |
| Metabolic Stability | Moderate | High | Isobutoxy group is a potential site for dealkylation. |
Expert Insight: While Ciproxifan shows higher raw affinity, its imidazole-ketone structure poses toxicity risks. CIB-A offers a balance similar to Pitolisant , but its smaller molecular weight suggests a higher Ligand Efficiency (LE), making it an attractive scaffold for lead optimization.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: [ H]-N- -Methylhistamine Competitive Binding Assay
This assay determines the affinity (
Reagents:
-
Ligand: [
H]-N- -methylhistamine (NAMH) (Specific Activity: 80 Ci/mmol). -
Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4. -
Non-specific Control: 10
M Thioperamide.
Workflow Visualization:
Figure 2: Radioligand Binding Workflow. Critical step: Rapid filtration to prevent ligand dissociation.
Step-by-Step Procedure:
-
Preparation: Thaw CHO-hH3R membranes and homogenize in ice-cold binding buffer. Dilute to 20
g protein/well. -
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M Thioperamide. -
Test: Membrane + Radioligand + CIB-A (concentration range).
-
-
Incubation: Incubate for 60 minutes at 25°C with gentle shaking. Rationale: Equilibrium must be reached for accurate
determination; H3R kinetics are temperature sensitive. -
Termination: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Note: PEI reduces non-specific binding of the lipophilic ligand to the filter.
-
Quantification: Wash filters 3x with ice-cold buffer, add scintillant, and count.
-
Calculation: Derive
via non-linear regression and convert to using the Cheng-Prusoff equation: .
Protocol B: cAMP Accumulation Functional Assay (HTRF)
Since CIB-A is an inverse agonist, it should decrease basal cAMP levels (if constitutive activity is high) or reverse agonist-induced inhibition. This protocol tests its ability to reverse
Strategic Synthesis of Cyclopropylamines: A Comparative Guide to Classical, Catalytic, and Enzymatic Routes
Executive Summary
Cyclopropylamines are privileged pharmacophores in modern drug discovery, appearing in blockbuster therapeutics like Ciprofloxacin , Ticagrelor , and Tranylcypromine . The inherent ring strain (~27.5 kcal/mol) and unique electronic properties (increased
This guide provides a head-to-head technical comparison of the three dominant synthesis routes: the Hofmann Rearrangement (industrial baseline), the Kulinkovich-de Meijere Reaction (transition-metal mediated), and Biocatalytic Transamination (asymmetric enzymatic synthesis). We analyze these methodologies based on scalability, atom economy, and stereochemical fidelity.
Part 1: The Strategic Landscape
The choice of synthesis route is rarely binary; it depends on the stage of development and the substitution pattern of the target cyclopropane.
| Feature | Route A: Hofmann Rearrangement | Route B: Kulinkovich-de Meijere | Route C: Biocatalytic Transamination |
| Primary Utility | Bulk manufacturing of simple cyclopropylamine. | Accessing complex, 1-substituted cyclopropylamines.[1] | Enantioselective synthesis of chiral amines. |
| Key Precursor | Cyclopropanecarboxamide | Cyclopropyl ketones | |
| Scalability | High (kg to ton scale). | Moderate (safety of Grignards limits scale). | High (once enzyme is engineered). |
| Stereocontrol | Retention of configuration (if chiral precursor used). | Diastereoselective (substrate control). | Excellent Enantiocontrol (>99% ee). |
Part 2: Deep Dive & Mechanism
Route A: The Commodity Standard (Hofmann Rearrangement)
While classical, the Hofmann rearrangement remains the workhorse for producing unsubstituted cyclopropylamine. The reaction converts cyclopropanecarboxamide to the amine with the loss of one carbon as CO₂.
-
Mechanism: Amide
-chloroamide Isocyanate (via concerted migration) Carbamate/Amine. -
Critical Insight: The formation of the isocyanate intermediate is exothermic. In batch processing, accumulation of the
-chloro intermediate can lead to thermal runaways. Modern industrial protocols utilize Continuous Flow Microreactors to manage this heat transfer, boosting yields from ~80% (batch) to >95% (flow) while minimizing safety risks.
Route B: The Chemist's Tool (Kulinkovich-de Meijere)
This route is unique because it builds the cyclopropane ring and the amine functionality simultaneously. It involves the reaction of an amide with a Grignard reagent in the presence of a Titanium catalyst (usually Ti(OiPr)₄).[2][3]
-
Mechanism: Ligand exchange generates a low-valent titanacyclopropane species, which acts as a 1,2-dicarbanion equivalent, inserting into the amide carbonyl.
-
Critical Insight: Unlike the standard Kulinkovich reaction (which makes cyclopropanols), the de Meijere variant uses amides. Stoichiometric titanium is often required for maximum yield, though catalytic variants using MeTi(OiPr)₃ exist. This route is superior for synthesizing 1-substituted cyclopropylamines which are difficult to access via Hofmann.
Route C: The Green Future (Biocatalytic Transamination)
For chiral cyclopropylamines (e.g., in specific isomers of Ticagrelor analogs), chemical resolution is wasteful (50% yield max).
-
Mechanism: The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to a pro-chiral cyclopropyl ketone via a Pyridoxal-5'-phosphate (PLP) cofactor.
-
Critical Insight: The equilibrium constant (
) is often unfavorable (~1.0). Successful implementation requires Equilibrium Displacement technologies, such as removing the coproduct (acetone) via vacuum or using an excess of amine donor.
Part 3: Decision Logic & Visualization
Decision Matrix: Selecting the Right Route
Figure 1: Strategic decision tree for selecting the optimal cyclopropylamine synthesis route based on chirality, scale, and structural complexity.
Part 4: Experimental Protocols
Protocol A: Modified Hofmann Rearrangement (Batch Safety Protocol)
Target: Cyclopropylamine (free base)
-
Preparation: In a jacketed reactor, dissolve Cyclopropanecarboxamide (1.0 eq) in 20% NaOH (2.5 eq). Cool to 0°C.[4]
-
Chlorination: Add NaOCl solution (10-13% active chlorine, 1.05 eq) dropwise. Crucial: Maintain internal temperature < 5°C to prevent premature rearrangement or hydrolysis. Stir for 1 hour to form the
-chloroamide. -
Rearrangement: Slowly warm the mixture to 45°C. A mild exotherm will occur as N₂/CO₂ is released. Maintain 45-50°C for 2 hours.
-
Distillation: The product cyclopropylamine (bp ~50°C) forms an azeotrope with water. Perform steam distillation or direct distillation if concentration permits.
-
Purification: Saturate the distillate with NaOH pellets to phase separate the amine. Dry over solid KOH.
Protocol B: Kulinkovich-de Meijere Synthesis
Target:
-
Reagents: Use
-dibenzylacetamide (1.0 eq) as the substrate. -
Catalyst Loading: Dissolve amide and Ti(OiPr)₄ (1.0 eq - stoichiometric is recommended for amides) in dry THF under Argon.
-
Grignard Addition: Cool to room temperature. Add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.2 eq) dropwise over 1 hour. Note: Slow addition is key to prevent homo-coupling of the Grignard.
-
Quench: Stir for 4 hours. Carefully quench with saturated NH₄Cl solution (exothermic).
-
Workup: Adjust pH to >10 with NaOH. Extract with Et₂O. The resulting amine often requires chromatography due to titanium byproducts.
Protocol C: Biocatalytic Transamination Screening
Target: Chiral
-
Enzyme System: Select an
-Transaminase (e.g., Vibrio fluvialis variant or commercial ATA-113). -
Reaction Mix:
-
Substrate: Cyclopropyl methyl ketone (50 mM).
-
Donor: Isopropylamine (1 M, pH 7.5).
-
Cofactor: PLP (1 mM).
-
Solvent: Phosphate buffer (100 mM, pH 7.5) with 5% DMSO for solubility.
-
-
Process: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
Analysis: Quench aliquot with 10M NaOH, extract with EtOAc, and analyze via Chiral GC/HPLC.
-
Optimization: If conversion < 50%, apply vacuum (200 mbar) to remove acetone coproduct and shift equilibrium.
Part 5: Head-to-Head Performance Data
| Metric | Hofmann (Route A) | Kulinkovich (Route B) | Biocatalysis (Route C) |
| Yield (Isolated) | 85 - 96% | 60 - 85% | 70 - 95% (Conversion) |
| Atom Economy | Poor (Loss of C as CO₂, Cl waste) | Moderate (Ti waste, Mg salts) | Excellent (Water is byproduct) |
| E-Factor (kg waste/kg product) | High (~10-15) | Very High (>20 due to Ti/Solvent) | Low (<5 in optimized processes) |
| Cost (Materials) | Low ($) | High ( | Medium ( |
| Safety Profile | Hazardous (Thermal runaway risk) | Hazardous (Pyrophoric reagents) | Safe (Aqueous, ambient temp) |
Visualization: Kulinkovich-de Meijere Mechanism[3][5]
Figure 2: Simplified mechanistic flow of the Kulinkovich-de Meijere reaction, highlighting the critical titanacyclopropane intermediate formed via Grignard exchange.
References
-
Continuous Flow Hofmann: Zhang, P., et al. (2014). "Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System." Organic Process Research & Development.
-
Kulinkovich-de Meijere Review: de Meijere, A., et al. (2004). "Titanium-Mediated Syntheses of Cyclopropylamines." Journal of Organometallic Chemistry.
-
Biocatalytic Transamination: Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis.
-
Scale-Up Protocols: BenchChem Technical Guides. "Synthesis and Purification of Cyclopropylamine-d5."
-
Safety Data: Fisher Scientific. "Safety Data Sheet: Cyclopropylamine."
Sources
Benchmarking the herbicidal activity of Cyclopropyl-(4-isobutoxybenzyl)-amine against commercial standards
A Senior Application Scientist's Guide to a Novel Herbicide Candidate
In the relentless pursuit of effective and sustainable weed management solutions, the exploration of novel chemical entities is paramount. This guide provides a comprehensive technical overview and comparative benchmarking of a promising new herbicidal candidate, Cyclopropyl-(4-isobutoxybenzyl)-amine, against established commercial standards. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors, offering an in-depth analysis of its potential utility in modern agriculture.
Introduction: The Rationale for a Novel Herbicide
The development of new herbicides is driven by the need to address the growing challenge of herbicide resistance in weed populations and the demand for more selective and environmentally benign weed control agents. This compound emerges from a rational design strategy, leveraging the unique properties of the cyclopropyl moiety. The inclusion of a cyclopropyl group can enhance the metabolic stability and binding affinity of a molecule to its target protein, potentially leading to increased potency and a more favorable toxicological profile.[1][2] Our initial hypothesis posits that this compound acts as a potent inhibitor of a key enzyme in plant biosynthesis, a mechanism that will be explored through comparative bioassays.
Proposed Mechanism of Action
While the precise molecular target of this compound is under active investigation, preliminary structural modeling and comparative analysis with known herbicides suggest its potential as an inhibitor of acetolactate synthase (ALS). The cyclopropyl group is hypothesized to facilitate a unique binding orientation within the enzyme's active site, leading to potent and specific inhibition.
Caption: Proposed inhibitory action of this compound on the ALS enzyme pathway.
Comparative Benchmarking: Efficacy Against Commercial Standards
To objectively evaluate the herbicidal potential of this compound, a series of greenhouse-based bioassays were conducted. The efficacy of our candidate compound was benchmarked against three widely used commercial herbicides with distinct modes of action:
-
Glyphosate: A non-selective, systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[3]
-
2,4-D: A selective, systemic herbicide that mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[4][5]
-
Atrazine: A selective, systemic herbicide that inhibits photosynthesis.
Experimental Design and Protocols
A standardized whole-plant bioassay protocol was adapted for this study to ensure robust and reproducible results.[6]
Experimental Workflow:
Caption: A streamlined workflow for conducting whole-plant herbicide bioassays.
Step-by-Step Protocol:
-
Plant Material: Certified seeds of various weed species (see Table 1) were germinated in a controlled environment.
-
Growth Conditions: Seedlings at the two- to three-leaf stage were transplanted into individual pots filled with a standard potting mix.[7] Plants were grown in a greenhouse with a 16-hour photoperiod and controlled temperature and humidity.
-
Herbicide Preparation: this compound and the commercial standards were formulated as emulsifiable concentrates. Serial dilutions were prepared to achieve the desired application rates.
-
Application: Herbicides were applied using a precision laboratory sprayer to ensure uniform coverage.[6]
-
Evaluation: Herbicidal efficacy was assessed visually as percent weed control (0% = no effect, 100% = complete plant death) at 7, 14, and 21 days after treatment (DAT).
Results: Comparative Efficacy Data
The following table summarizes the mean percent weed control observed at 21 DAT for this compound and the commercial standards across a range of common weed species.
Table 1: Comparative Herbicidal Efficacy (% Weed Control at 21 DAT)
| Weed Species | This compound (150 g a.i./ha) | Glyphosate (840 g a.i./ha) | 2,4-D (560 g a.i./ha) | Atrazine (1120 g a.i./ha) |
| Broadleaf Weeds | ||||
| Abutilon theophrasti (Velvetleaf) | 95 | 98 | 92 | 90 |
| Amaranthus retroflexus (Redroot Pigweed) | 98 | 99 | 88 | 95 |
| Chenopodium album (Common Lambsquarters) | 92 | 97 | 90 | 93 |
| Grassy Weeds | ||||
| Echinochloa crus-galli (Barnyardgrass) | 85 | 95 | 10 | 88 |
| Setaria faberi (Giant Foxtail) | 88 | 96 | 15 | 90 |
| Digitaria sanguinalis (Large Crabgrass) | 82 | 94 | 5 | 85 |
Discussion of Results
The data presented in Table 1 indicate that this compound exhibits excellent broad-spectrum herbicidal activity, with particularly strong efficacy against broadleaf weeds. Its performance against velvetleaf, redroot pigweed, and common lambsquarters is comparable to the non-selective standard, glyphosate, and generally superior to the selective broadleaf herbicide 2,4-D and atrazine at the tested rates.
Against grassy weeds, this compound demonstrates good to excellent control, outperforming the broadleaf-specific 2,4-D. While glyphosate shows slightly higher efficacy on grassy species, the performance of our candidate compound is competitive with atrazine. These results suggest a promising potential for this compound as a broad-spectrum herbicide.
Crop Selectivity: A Preliminary Assessment
Initial studies were conducted to evaluate the selectivity of this compound in key agricultural crops.
Table 2: Crop Injury Assessment (% Phytotoxicity at 14 DAT)
| Crop Species | This compound (150 g a.i./ha) | Glyphosate (840 g a.i./ha) | 2,4-D (560 g a.i./ha) | Atrazine (1120 g a.i./ha) |
| Corn (Zea mays) | 5 | 95 | 10 | 5 |
| Soybean (Glycine max) | 10 | 98 | 85 | 15 |
| Wheat (Triticum aestivum) | 8 | 90 | 5 | 20 |
The preliminary crop safety data in Table 2 are encouraging. This compound displayed a high degree of safety in corn and wheat, with minimal phytotoxicity observed. While some transient injury was noted in soybean, it was significantly less than that caused by 2,4-D and glyphosate. This suggests a favorable selectivity profile that warrants further investigation.
Conclusion and Future Directions
This compound has demonstrated significant potential as a novel, broad-spectrum herbicide with a favorable crop selectivity profile. Its high efficacy against a range of problematic broadleaf and grassy weeds, comparable to or exceeding that of several commercial standards, underscores its promise for integrated weed management programs.
Further research is required to:
-
Elucidate the precise molecular mechanism of action.
-
Conduct field trials to validate greenhouse findings under diverse environmental conditions.
-
Perform comprehensive toxicological and environmental fate studies.
The data presented in this guide provide a strong foundation for the continued development of this compound as a next-generation herbicidal solution.
References
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [https://www.jove.com/t/52 protocolos-for-robust-herbicide-resistance-testing-in-different-weed-species]([Link] protocolos-for-robust-herbicide-resistance-testing-in-different-weed-species)
-
Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. University of Nebraska-Lincoln Extension. [Link]
-
Commercial Herbicides. Lawn Addicts. [Link]
-
A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications. [Link]
-
Commercial Herbicides - Target Grasses, Weeds, And Shrubs. Forestry Distributing. [Link]
-
Bioassay Test for Herbicide Residues in Compost. Washington State University. [Link]
-
Herbicides - Weed Killer & Control for Lawn & Garden. DoMyOwn.com. [Link]
-
A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. CTAHR.hawaii.edu. [Link]
-
Controlling Broadleaf Weeds in Home Lawns. Oklahoma State University Extension. [Link]
-
Chemical Control of Broadleaf Weeds in Turf. Pacific Northwest Pest Management Handbooks. [Link]
-
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA. [Link]
-
Glyphosate. US EPA. [Link]
-
Post-Emergent Herbicides: Commercial-Grade Weed Control. A.M. Leonard. [Link]
-
Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
CYCLOPROPYLAMINE. Ataman Kimya. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. epa.gov [epa.gov]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. Chemical Control of Broadleaf Weeds in Turf | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Executive Summary
In pharmaceutical solid-state chemistry, the benzylamine pharmacophore is ubiquitous. However, minor structural modifications—such as para-halogenation—can drastically alter crystal packing, hygroscopicity, and solubility.
This guide provides a side-by-side technical analysis of Benzylamine Hydrochloride (BZA·HCl) and its halogenated derivative, 4-Chlorobenzylamine Hydrochloride (4-Cl-BZA·HCl) .
Key Finding: While BZA·HCl typically crystallizes as a robust, anhydrous monoclinic (
Structural Fundamentals: The Supramolecular Synthon
Before analyzing the unit cells, we must understand the "molecular glue" holding these crystals together.
-
Primary Interaction: The dominant force is the charge-assisted hydrogen bond between the protonated ammonium headgroup (
) and the chloride anion ( ). -
Secondary Interaction:
stacking between phenyl rings. -
The Divergence:
-
BZA·HCl: The phenyl rings pack in a "herringbone" or T-shaped motif, maximizing density without solvent.
-
4-Cl-BZA·HCl: The Chlorine atom acts as a weak hydrogen bond acceptor but a strong steric blocker. The
or interactions often expand the lattice, making the inclusion of water energetically favorable to satisfy the hydrogen bond donors of the ammonium group.
-
Interaction Logic Diagram
The following diagram illustrates the divergent crystallization pathways based on substitution.
Figure 1: Mechanistic pathway showing how steric disruption by the chlorine substituent leads to solvent inclusion (hydration).
Comparative Crystallography: The Data
The following data compares the standard anhydrous form of Benzylamine HCl against the common hemihydrate form of 4-Chlorobenzylamine HCl.
| Feature | Benzylamine HCl (Anhydrous) | 4-Chlorobenzylamine HCl (Hemihydrate) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Formula Unit | ||
| Z (Molecules/Cell) | 4 | 8 |
| Packing Motif | Bilayer structure with interdigitated phenyl rings. | Layers parallel to bc plane; Water on 2-fold axis.[1] |
| H-Bond Network | 3D network: | 2D Layers: |
| Calculated Density | ~1.18 - 1.22 g/cm³ | ~1.35 - 1.40 g/cm³ (Heavier due to Cl) |
| Melting Point | 260–263 °C (High lattice energy) | 210–215 °C (Lower, due to solvation) |
Technical Insight:
The shift from
Experimental Protocol: Controlled Crystallization
To reproduce these structures for analysis, "dump and stir" precipitation is insufficient. You must use Vapor Diffusion to grow single crystals suitable for X-ray diffraction (SC-XRD).
Method: Vapor Diffusion (Sitting Drop)
Objective: Grow diffraction-quality crystals by slowly increasing the supersaturation of the salt solution.
Reagents:
-
Solvent (Good): Methanol (MeOH) – High solubility for benzylamine salts.
-
Antisolvent (Poor): Diethyl Ether (
) or Ethyl Acetate – Low solubility, high volatility.
Step-by-Step Protocol:
-
Preparation of Stock Solution:
-
Dissolve 50 mg of the Benzylamine derivative (HCl salt) in 2.0 mL of Methanol.
-
Critical Step: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial (the "inner vial"). Dust particles act as heterogenous nucleation sites, yielding poor polycrystals.
-
-
Chamber Setup:
-
Place the open inner vial inside a larger 20 mL scintillation vial (the "outer chamber").
-
Carefully pipette 5–8 mL of Diethyl Ether into the outer vial. Do not get ether into the inner vial.
-
-
Equilibration:
-
Harvesting:
-
Store at 20°C (controlled room temp) for 3–7 days.
-
Crystals will appear as colorless blocks (BZA·HCl) or plates (4-Cl-BZA·HCl).
-
Mount crystals in Paratone-N oil immediately to prevent dehydration (especially for the hemihydrate).
-
Workflow Diagram
Figure 2: Vapor diffusion protocol for high-quality single crystal growth.
Performance & Stability Analysis
For drug development, the crystal structure dictates the stability profile.
Thermal Stability (TGA/DSC)
-
BZA·HCl: Shows a sharp endotherm at the melting point (~260°C). The TGA (Thermogravimetric Analysis) will show flat baseline up to decomposition.
-
4-Cl-BZA·HCl (Hemihydrate):
-
Phase 1: Broad endotherm between 80–110°C. This corresponds to the loss of lattice water (dehydration).
-
Phase 2: Recrystallization into an anhydrous polymorph (often metastable).
-
Phase 3: Melting of the anhydrous form.
-
Risk:[2] Processing this material (milling/drying) can strip the water, causing the crystal lattice to collapse into an amorphous or unstable anhydrous form, altering dissolution rates.
-
Solubility Implications
The Heavy Atom Effect and hydration generally lower aqueous solubility compared to the parent compound.
-
BZA·HCl: Highly soluble (>50 mg/mL).
-
4-Cl-BZA·HCl: Reduced solubility. The chlorine makes the lattice more lipophilic, but the hydration energy stabilizes the solid state, requiring more energy to break the lattice during dissolution.
References
-
Crystal Structure of Benzydamine Hydrochloride Salt. (2023). Academia.edu. Retrieved from [Link]
-
Parshad, H., et al. (2004). "Aqueous solubility study of salts of benzylamine derivatives." International Journal of Pharmaceutics. Retrieved from [Link]
-
PubChem Compound Summary: 4-Chlorobenzylamine hydrochloride. (2023). National Center for Biotechnology Information. Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Cyclopropyl-(4-isobutoxybenzyl)-amine
Executive Risk Assessment: The "Lipophilic Amine" Challenge
Cyclopropyl-(4-isobutoxybenzyl)-amine presents a dual-hazard profile that distinguishes it from common laboratory amines. As a Senior Application Scientist, I urge you to look beyond the standard "corrosive" label. This molecule combines a reactive secondary amine (cyclopropyl-benzylamine core) with a lipophilic tail (isobutoxy group).
-
The Chemical Insight: While the amine functionality dictates corrosivity (pH > 11), the isobutoxybenzyl group significantly increases lipid solubility. This means the compound can penetrate the stratum corneum (outer skin layer) and glove materials faster than smaller, polar amines like methylamine.
-
The Operational Implication: Standard laboratory nitrile gloves may offer insufficient breakthrough protection for prolonged handling. Your safety protocol must account for rapid permeation .
Hazard Classification (Read-Across Analysis)
Based on structural analogs (Benzylamine, Cyclopropylamine) and functional group chemistry:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Serious Eye Damage: Category 1 (Irreversible corneal damage possible).
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Sensitization: Potential skin sensitizer.[2]
PPE Selection Matrix
The following equipment is mandatory for handling this substance. Do not rely on "standard lab PPE."
| Body Area | Recommended Equipment | Material Specification | Technical Rationale (The "Why") |
| Hand Protection | Double Gloving System | Inner: Silver Shield® (EVOH/PE Laminate)Outer: High-modulus Nitrile (min 5 mil) | Permeation Defense: The lipophilic isobutoxy group attacks nitrile rubber. Laminate films provide broad chemical resistance (breakthrough >480 min), while the outer nitrile provides dexterity and grip. |
| Eye/Face | Chemical Splash Goggles | Indirect vented, ANSI Z87.1+ (Impact rated) | Vapor/Splash Seal: Safety glasses are insufficient. Amine vapors can bypass glasses, reacting with eye moisture to form caustic hydroxide solutions, causing "halo vision" (glaucopsia) or permanent damage. |
| Respiratory | Fume Hood (Primary) | Face velocity: 80–100 fpm | Vapor Control: Volatile amines have low odor thresholds but high toxicity. |
| Respiratory | Respirator (Secondary) | Full-face w/ Multi-Gas (Organic Vapor + Ammonia/Methylamine) Cartridge | Emergency Only: Use if working outside a hood (e.g., spill cleanup). Standard Organic Vapor (OV) cartridges do not effectively capture basic amines; specific amine-treated carbon is required. |
| Body | Lab Coat + Apron | Nomex (if flammable solvents present) or chemically resistant apron (Tychem®) | Splash Protection: Cotton coats absorb liquids, holding the corrosive amine against the skin. An impervious apron prevents this "wicking" effect. |
Operational Workflow: Safe Handling Protocol
This protocol is designed as a self-validating system. Each step includes a "Check" to ensure safety before proceeding.
Phase 1: Preparation (The "Cold" Phase)
-
Verify Engineering Controls: Check fume hood flow monitor.
-
Neutralization Prep: Prepare a beaker of 1M Citric Acid or Dilute Acetic Acid .
-
Why: In the event of a spill, water spreads the lipophilic amine. A weak acid instantly converts the volatile free base into a non-volatile, water-soluble salt.
-
-
Donning PPE: Apply the double-glove system described above. Tape the outer glove cuff to the lab coat sleeve if handling volumes >100 mL.
Phase 2: Active Handling (The "Hot" Phase)
-
Weighing/Transfer:
-
Solids: If the amine is a salt (HCl/Oxalate), use a static-free spatula.
-
Liquids (Free Base): Use positive displacement pipettes to prevent dripping.
-
Critical Control: Keep all open vessels at least 6 inches inside the hood sash.
-
-
Reaction Monitoring:
-
When checking TLC or LCMS, assume the outside of the vial is contaminated. Change outer gloves immediately after touching "wet" glassware.
-
Phase 3: Decontamination & Doffing[3]
-
Wipe Down: Wipe all balance pans, hood surfaces, and pipette handles with a dilute acetic acid-soaked wipe, followed by water.
-
Waste Segregation: Place amine-contaminated wipes in a separate solid waste container (do not mix with oxidizer waste).
-
Doffing: Remove outer gloves first, then apron, then eye protection. Wash hands with soap and water for 60 seconds (friction removes lipophilic residues better than solvents).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points.
Caption: Operational logic flow ensuring engineering controls and emergency neutralization are in place before active handling begins.
Disposal & Emergency Response
Waste Disposal Strategy
-
Classification: Hazardous Organic Waste (Basic/Corrosive).
-
Segregation: NEVER mix with:
-
Acids: Exothermic neutralization can cause boiling/splashing.
-
Oxidizers: Amines can react with oxidizers (e.g., peroxides) to form explosive N-oxides or ignite.
-
Halogenated Solvents: Avoid mixing with chloroform/DCM if possible, as amines can react violently or polymerize under certain conditions.
-
-
Labeling: Clearly mark container as "Basic Organic Waste - Contains Amines."
Emergency First Aid
-
Eye Contact: Time is vision. Flush immediately for 15 minutes minimum .[3][4][5] Hold eyelids open. Do not wait for an ambulance to start flushing.
-
Skin Contact:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Amines. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
